molecular formula C77H100Cl5F3N10O10S4 B1192669 DT2216 HCl

DT2216 HCl

Cat. No.: B1192669
M. Wt: 1688.1922
InChI Key: UWJUVQCAZWVRSD-UXXMQHGISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DT2216 HCl is a potent and selective proteolysis-targeting chimera (PROTAC) that specifically degrades B-cell lymphoma extra-large (BCL-XL) protein . This bifunctional molecule works by recruiting BCL-XL to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL . This mechanism effectively induces apoptosis in BCL-XL-dependent cancer cells . In preclinical research, DT2216 has demonstrated significant advantages over traditional BCL-XL inhibitors like ABT263 (navitoclax). A key finding is its reduced toxicity to platelets, which is a major limitation of small-molecule BCL-XL inhibitors . This favorable safety profile is attributed to the low expression of VHL in platelets, making DT2216 a promising candidate for targeting BCL-XL-dependent tumors without causing severe thrombocytopenia . The compound has shown potent activity against various BCL-XL-dependent leukemia and cancer cell lines, including T-cell lymphomas (TCLs) . The research value of this compound is further highlighted by its synergistic effects when combined with other therapies. Studies report enhanced antitumor activity in combination with the BCL-2 inhibitor ABT199 (venetoclax) in models dependent on both BCL-XL and BCL-2 , as well as with conventional chemotherapeutic agents like gemcitabine in pancreatic cancer models . Its efficacy in slowing tumor growth has been demonstrated in multiple xenograft mouse models . Due to its promising profile, DT2216 has entered clinical trials and has received FDA Fast Track Designation for the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) . Ongoing clinical studies are also evaluating DT2216 in combination with irinotecan for pediatric and young adult patients with relapsed or refractory solid tumors . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C77H100Cl5F3N10O10S4

Molecular Weight

1688.1922

IUPAC Name

(2S,4R)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide tetrahydrochloride

InChI

InChI=1S/C77H96ClF3N10O10S4.4ClH/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54;;;;/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95);4*1H/t51-,59+,61+,66-,71+;;;;/m0..../s1

InChI Key

UWJUVQCAZWVRSD-UXXMQHGISA-N

SMILES

CC1(CCC(C2=CC=C(C=C2)Cl)=C(CN3CCN(CC3)C4=CC=C(C=C4)C(NS(=O)(C5=CC(S(C(F)(F)F)(=O)=O)=C(C=C5)N[C@H](CCN6CCN(CC6)C(CCCCCC(N[C@H](C(N7[C@H](C(N[C@@H](C)C8=CC=C(C=C8)C9=C(C)N=CS9)=O)C[C@H](C7)O)=O)C(C)(C)C)=O)=O)CSC%10=CC=CC=C%10)=O)=O)C1)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DT2216;  DT-2216;  DT 2216;  DT2216 HCl;  DT2216 tetrahydrochloride

Origin of Product

United States

Foundational & Exploratory

DT2216: The Platelet-Sparing BCL-XL Degrader

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to VHL-Mediated PROTAC Design[1]

Part 1: Executive Summary & Core Directive

The Challenge: BCL-XL (B-cell lymphoma-extra large) is a validated oncogenic target, particularly in T-cell lymphomas and solid tumors.[1] However, its pharmacological inhibition has been historically crippled by a single, dose-limiting toxicity: thrombocytopenia .[2][3] Platelets rely exclusively on BCL-XL for survival.[1][3] Traditional small-molecule inhibitors (SMIs) like Navitoclax (ABT-263) inhibit BCL-XL indiscriminately in both tumors and platelets, causing rapid platelet death.[1]

The Solution (DT2216): DT2216 represents a paradigm shift in drug design, utilizing PROTAC (Proteolysis Targeting Chimera) technology to achieve cell-type selectivity not possible with SMIs. By tethering a BCL-XL binding warhead to a ligand for the Von Hippel-Lindau (VHL) E3 ligase, DT2216 exploits a differential expression profile:

  • Tumor Cells: Express high levels of VHL

    
     DT2216 recruits VHL 
    
    
    
    BCL-XL ubiquitination
    
    
    Degradation.[4][5]
  • Platelets: Express minimal/no VHL

    
     No recruitment 
    
    
    
    No degradation
    
    
    Platelets survive.

This guide details the mechanistic architecture, chemical design, and experimental protocols required to validate DT2216 and similar VHL-recruiting degraders.

Part 2: Mechanistic Architecture[3]

The efficacy of DT2216 hinges on the formation of a productive ternary complex (


). Unlike inhibitors which require high occupancy (occupancy-driven), DT2216 functions catalytically (event-driven).[1]
2.1 The VHL Advantage

The choice of VHL as the E3 ligase is the critical design element.

  • Ubiquity in Cancer: VHL is widely expressed in most solid tumors and hematologic malignancies.

  • Absence in Platelets: Proteomic profiling confirms that human platelets lack functional levels of VHL E3 ligase components. This differential expression provides a "biological logic gate" that prevents on-target toxicity.[1]

2.2 Mechanism of Action Diagram

The following diagram illustrates the differential processing of DT2216 in tumor cells versus platelets.

DT2216_Mechanism cluster_tumor Tumor Cell (VHL High) cluster_platelet Platelet (VHL Null) T_DT2216 DT2216 T_Complex Ternary Complex [BCL-XL:DT2216:VHL] T_DT2216->T_Complex Recruits T_BCLXL BCL-XL T_BCLXL->T_Complex T_VHL VHL E3 Ligase T_VHL->T_Complex T_Ub Ubiquitination T_Complex->T_Ub E2 Transfer T_Degradation Proteasomal Degradation T_Ub->T_Degradation T_Apoptosis Apoptosis (Mitochondrial) T_Degradation->T_Apoptosis Loss of Survival Signal P_DT2216 DT2216 P_BCLXL BCL-XL P_DT2216->P_BCLXL Binds P_VHL VHL (Absent) P_BCLXL->P_VHL No Recruitment P_Survival BCL-XL Intact (Platelet Survival) P_BCLXL->P_Survival

Caption: Differential mechanism of DT2216. In tumors, VHL recruitment drives degradation. In platelets, lack of VHL prevents degradation.[2][3][6]

Part 3: Chemical Biology & Preclinical Data[1][3][5]
3.1 Chemical Structure

DT2216 is a heterobifunctional molecule composed of:

  • Warhead: An analogue of ABT-263 (Navitoclax) , modified at the piperazine group to allow linker attachment. This moiety retains high affinity for BCL-XL (

    
     nM).[1]
    
  • Linker: A chemically optimized alkyl/polyether chain that spans the distance between the BCL-XL binding pocket and the VHL surface.

  • E3 Ligand: A high-affinity VHL ligand (typically derived from the hydroxyproline-containing HIF-1

    
     peptide sequence).[1]
    
3.2 Quantitative Performance Profile

The following data summarizes the superiority of DT2216 over the parent inhibitor ABT-263 in T-ALL (T-cell Acute Lymphoblastic Leukemia) models.

MetricDT2216 (PROTAC)ABT-263 (Inhibitor)Biological Implication
Target BCL-XL (Degrader)BCL-XL, BCL-2, BCL-WDT2216 is highly selective for BCL-XL degradation.[1][2][3][4][7][8][9][10][11]
MOLT-4 Potency (EC50) 0.052 µM ~0.2 - 0.5 µMPROTACs can function substoichiometrically (catalytic).[1]
Degradation (DC50) ~63 nM N/A (Occupancy only)Rapid removal of the survival protein.
Platelet Toxicity (EC50) > 3.0 µM < 0.1 µMThe "Platelet Sparing" Window.
Dmax (Tumor) > 90%N/ANear-total depletion of BCL-XL.[1]
Dmax (Platelet) < 26%N/AMinimal impact on platelet BCL-XL levels.[1]

Data Source: Synthesized from Khan et al. (2019) and He et al. (2020).[1]

Part 4: Experimental Protocols (Technical Guide)

To validate the activity of DT2216 or similar VHL-based degraders, researchers must perform a Differential Degradation Assay . This protocol is the gold standard for confirming the platelet-sparing hypothesis.[1]

Protocol 1: Differential Degradation Assay (Tumor vs. Platelet)

Objective: Quantify BCL-XL degradation efficiency in tumor cells (MOLT-4) versus human platelets to calculate the therapeutic index.

Reagents:

  • DT2216 (Stock: 10 mM in DMSO).[4]

  • MOLT-4 cells (ATCC).[1]

  • Fresh human platelets (isolated from PRP - Platelet Rich Plasma).[1]

  • Antibodies: Anti-BCL-XL (CST #2764), Anti-VHL (CST #68547), Anti-GAPDH (Loading Control).[1]

Workflow:

  • Cell Preparation:

    • MOLT-4: Seed at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Platelets: Isolate fresh platelets from whole blood via centrifugation (200g x 20 min). Resuspend in Tyrode’s buffer. Crucial: Avoid activation; use plasticware, not glass.

  • Treatment:

    • Treat both cell types with a dose titration of DT2216: 0, 10, 100, 1000 nM.

    • Include ABT-263 (1 µM) as a positive control for binding/toxicity (though it won't degrade).[1]

    • Incubate for 16 hours at 37°C.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer + Protease Inhibitor Cocktail.

    • Critical Step: Platelets contain high actin levels; load equal protein (20 µg) but ensure GAPDH or Vinculin is used for normalization, not Actin if levels vary.

    • Blot for BCL-XL.[1][3][4][5][7][8][11][12][13][14]

  • Analysis:

    • Quantify bands using densitometry (ImageJ).[1]

    • Calculate

      
       (Maximum degradation) and 
      
      
      
      (Concentration for 50% degradation).
    • Success Criteria: MOLT-4

      
      , Platelet 
      
      
      
      .
Protocol 2: Experimental Workflow Visualization

Experimental_Workflow cluster_arms Parallel Treatment Arms Start Start: DT2216 Validation Arm1 Arm A: MOLT-4 Cells (VHL Positive) Start->Arm1 Arm2 Arm B: Human Platelets (VHL Negative) Start->Arm2 Treat Treatment: DT2216 (0 - 1000 nM) 16 Hours @ 37°C Arm1->Treat Arm2->Treat Lysis Lysis & Protein Extraction Treat->Lysis WB Western Blot Analysis (Targets: BCL-XL, VHL, GAPDH) Lysis->WB Decision Calculate DC50 & Dmax WB->Decision Result_Pass PASS: Tumor Dmax > 80% Platelet Dmax < 30% Decision->Result_Pass Differential Observed Result_Fail FAIL: Degradation in Platelets (Check VHL status) Decision->Result_Fail No Selectivity

Caption: Workflow for validating the platelet-sparing activity of DT2216 via differential degradation.

Part 5: Translational Status & Future Outlook

DT2216 has successfully transitioned from preclinical validation to clinical trials.[15] Its development highlights the importance of "tissue-specific E3 ligase selection" in PROTAC design.[1]

  • Clinical Trials:

    • Phase 1 (NCT04886622): Dose escalation study in advanced solid tumors. Established safety profile and RP2D (Recommended Phase 2 Dose).

    • Phase 1b/2 (NCT06964009): Investigating DT2216 in combination with chemotherapy for platinum-resistant ovarian cancer.[1]

    • FDA Status: Granted Fast Track designation for relapsed/refractory T-cell lymphomas.[1][16]

  • Resistance Mechanisms: While rare, resistance to DT2216 in T-ALL cell lines has been observed.[4][10] Unlike inhibitor resistance (often due to mutations in the binding pocket), PROTAC resistance correlates with impaired degradation machinery or reduced VHL functionality, rather than initial BCL-XL levels [4].

Part 6: References
  • Khan, S., et al. (2019).[13] A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.[1][3][8][11][13] Nature Medicine.[8][13] [Link]

  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas.[1][3][7][8][9][12] Journal of Hematology & Oncology.[3] [Link][1]

  • Kolb, R., et al. (2021). Proteolysis-targeting chimera against BCL-XL destroys tumor-infiltrating regulatory T cells.[1] Nature Communications. [Link]

  • Thummuri, D., et al. (2022). Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis.[1][4][10] Cancer Chemotherapy and Pharmacology.[3][4][6][8][10][14][15][16] [Link]

  • ClinicalTrials.gov. (2021).[16] A Study of DT2216 in Relapsed/Refractory Malignancies.[6][14][15][16][17] Identifier: NCT04886622.[6][15][16] [Link][1][6]

Sources

A Technical Guide to Developing BCL-XL Specific PROTACs for T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rationale, design, and validation of BCL-XL (B-cell lymphoma-extra large) specific PROTACs (Proteolysis Targeting Chimeras) as a therapeutic strategy for T-cell lymphoma.

Introduction: The Unmet Need in T-Cell Lymphoma and the PROTAC Solution

T-cell lymphomas (TCLs) are a heterogeneous group of aggressive hematologic malignancies with often poor prognoses and limited treatment options.[1] A key survival mechanism for these cancer cells is the evasion of apoptosis, or programmed cell death.[2] This is frequently mediated by the overexpression of anti-apoptotic proteins from the BCL-2 family, with BCL-XL being a prominent member in many TCL subtypes.[3][4]

While small molecule inhibitors targeting BCL-XL, such as Navitoclax (ABT-263), have been developed, their clinical utility is severely hampered by a significant on-target toxicity: dose-limiting thrombocytopenia (a sharp drop in platelet count).[5][6] This occurs because platelets are uniquely dependent on BCL-XL for their survival.[7] Consequently, inhibiting BCL-XL systemically leads to the death of both cancer cells and platelets, creating a narrow therapeutic window.[8][9]

Proteolysis Targeting Chimera (PROTAC) technology offers an innovative strategy to circumvent this limitation. PROTACs are heterobifunctional molecules that don't just inhibit a target protein but eliminate it entirely by hijacking the cell's own ubiquitin-proteasome disposal system.[10][11] This guide will detail the scientific rationale and technical workflows for creating a BCL-XL PROTAC specifically tailored for T-cell lymphoma, aiming for potent anti-tumor activity while sparing platelets.[12]

Section 1: The Core Principle - Exploiting Differential E3 Ligase Expression

The central strategy for creating a platelet-sparing BCL-XL PROTAC hinges on a simple yet powerful observation: the differential expression of E3 ubiquitin ligases between cancer cells and platelets.[2][13] E3 ligases are the components of the ubiquitin-proteasome system responsible for recognizing specific proteins to be tagged for degradation. There are over 600 E3 ligases in humans, and their expression levels can vary significantly across different cell types.

Platelets express very low levels of certain E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).[2][12][13] By designing a PROTAC that recruits one of these E3 ligases, we can direct the degradation of BCL-XL preferentially in cancer cells, which express these ligases at much higher levels.[12] This creates a powerful therapeutic advantage: inducing apoptosis in TCL cells while having a minimal effect on platelet viability.[3][4] The PROTAC DT2216, for example, was successfully developed based on this principle, targeting BCL-XL to the VHL E3 ligase.[12][14]

cluster_0 T-Cell Lymphoma Cell (High VHL/CRBN) cluster_1 Platelet (Low VHL/CRBN) PROTAC_TCL BCL-XL PROTAC BCLXL_TCL BCL-XL PROTAC_TCL->BCLXL_TCL Binds E3_TCL E3 Ligase (VHL/CRBN) PROTAC_TCL->E3_TCL Recruits BCLXL_TCL->PROTAC_TCL Ternary Complex Ub Ubiquitin Proteasome_TCL Proteasome BCLXL_TCL->Proteasome_TCL Degradation E3_TCL->PROTAC_TCL Ternary Complex E3_TCL->BCLXL_TCL Ubiquitination Apoptosis_TCL Apoptosis Proteasome_TCL->Apoptosis_TCL PROTAC_Platelet BCL-XL PROTAC BCLXL_Platelet BCL-XL PROTAC_Platelet->BCLXL_Platelet E3_Platelet E3 Ligase (Very Low) PROTAC_Platelet->E3_Platelet Inefficient Recruitment Survival Survival BCLXL_Platelet->Survival cluster_design Component Design & Synthesis cluster_conjugation Conjugation & Purification Warhead 1. Synthesize BCL-XL Warhead (e.g., ABT-263 derivative) Conjugate 4. Conjugate Components (e.g., Amide coupling) Warhead->Conjugate Linker 2. Synthesize Linker Variants (Varying length/rigidity) Linker->Conjugate E3_Ligand 3. Synthesize E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->Conjugate Purify 5. Purify PROTAC (e.g., HPLC) Conjugate->Purify Final_PROTAC Final PROTAC Molecule Purify->Final_PROTAC

Fig 2. Generalized workflow for BCL-XL PROTAC synthesis.

Section 3: In Vitro Characterization and Validation

Once synthesized, a candidate PROTAC must undergo a rigorous battery of in vitro assays to confirm its mechanism of action and therapeutic potential. [][16]This validation process is a self-validating system; each step confirms a key aspect of the PROTAC's intended function.

Biochemical Assays: Confirming the Molecular Interactions

These assays confirm that the PROTAC can physically bridge the BCL-XL protein and the E3 ligase. [17]

  • Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the binary binding affinity of the PROTAC to both BCL-XL and the E3 ligase separately. [18]* Ternary Complex Formation: This is a critical validation step. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can directly measure the formation of the BCL-XL :: PROTAC :: E3 ligase ternary complex. [17][18]These assays also determine the "cooperativity" of the complex, a key parameter that often correlates with degradation efficiency. [18]

Cellular Assays: Proving Degradation and Efficacy

These assays move from purified proteins to a relevant biological context using TCL cell lines (e.g., MOLT-4, MyLa) and human platelets. [3][13] Protocol: Western Blotting for BCL-XL Degradation

  • Cell Culture: Plate TCL cells (e.g., MOLT-4) at a density of 0.5 x 10^6 cells/mL. Separately, obtain fresh human platelets.

  • Treatment: Treat cells with a dose-response of the candidate PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (one with an inactive E3 ligase ligand).

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. This step is crucial to preserve the protein state.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by size, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. This prevents non-specific antibody binding.

  • Antibody Incubation: Incubate with a primary antibody against BCL-XL overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to validate that any decrease in BCL-XL is due to degradation, not loading errors.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). A successful PROTAC will show potent BCL-XL degradation in TCL cells but minimal to no degradation in platelets. [12] Protocol: Cell Viability/Apoptosis Assays

  • Cell Culture: Seed TCL cells in 96-well plates.

  • Treatment: Treat with a dose-response of the PROTAC for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo (CTG), which measures ATP levels as an indicator of metabolic activity.

  • Apoptosis Measurement: To confirm the mechanism of cell death, use assays like Annexin V/PI staining followed by flow cytometry. An increase in Annexin V positive cells confirms apoptosis.

  • Analysis: Calculate the IC50 (concentration for 50% inhibition of viability).

Data Presentation and Interpretation

The data from these assays should be compiled to compare different PROTAC candidates. A successful candidate will exhibit a strong correlation between ternary complex formation, potent BCL-XL degradation (low DC50), and induction of apoptosis (low IC50) in TCL cells, with a significantly weaker effect on platelet viability.

Table 1: Example In Vitro Data for BCL-XL PROTAC Candidates

CompoundBCL-XL Binding (Kd, nM)VHL Binding (Kd, nM)Ternary Complex Cooperativity (α)BCL-XL DC50 (MOLT-4, nM)Viability IC50 (MOLT-4, nM)Platelet Viability IC50 (nM)Therapeutic Index (Platelet/MOLT-4)
PROTAC-A 5.28515.2815>10,000>667
PROTAC-B 6.1922.5150250>10,000>40
ABT-263 4.8N/AN/AN/A351203.4

This table illustrates that PROTAC-A, with high cooperativity, leads to more potent degradation and a much better therapeutic index compared to the parent inhibitor ABT-263.

Section 4: Preclinical Evaluation in T-Cell Lymphoma Models

Promising candidates from in vitro testing must be evaluated in vivo to assess their pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy properties.

  • Pharmacokinetics (PK): Studies in rodents determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing levels and schedules.

  • Pharmacodynamics (PD): Tumor-bearing mice are treated with the PROTAC, and tumor biopsies are taken at various time points. Western blotting is used to confirm that BCL-XL is degraded in the tumor tissue post-treatment.

  • Efficacy Models:

    • Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NSG mice) are implanted with human TCL cell lines (e.g., HH cells for cutaneous TCL). [19][20]This is a standard initial model to assess anti-tumor activity.

    • Patient-Derived Xenografts (PDX): For a more clinically relevant model, tumor fragments from TCL patients are implanted into mice. [19][21]These models better recapitulate the heterogeneity and microenvironment of human disease. [21][22]* Toxicity Assessment: Throughout the efficacy studies, animal health is monitored. Critically, blood samples are regularly collected to measure platelet counts, confirming the platelet-sparing effect of the PROTAC in a whole organism. [12]

Section 5: Challenges and Future Directions

  • Acquired Resistance: Cancer cells can develop resistance to PROTACs, for instance, by mutating the target protein to prevent PROTAC binding or by downregulating the specific E3 ligase being recruited. [23]Strategies to overcome this could involve developing dual-target PROTACs or PROTACs that can recruit alternative E3 ligases. [10][24]* Exploring Novel E3 Ligases: While VHL and CRBN are the most used, other E3 ligases are being explored. [25][26]Identifying other E3 ligases with differential expression between TCL and healthy tissues could open new avenues for PROTAC design. The E3 ligase c-CBL, for example, has been shown to be overexpressed in cutaneous T-cell lymphoma. [27]* Improving Drug-like Properties: Like all drug candidates, PROTACs must be optimized for properties like oral bioavailability and metabolic stability to be clinically viable.

Conclusion

Developing BCL-XL specific PROTACs represents a highly promising and rational therapeutic strategy for T-cell lymphoma. By exploiting the differential expression of E3 ligases, it is possible to design potent degraders that induce apoptosis in malignant T-cells while circumventing the dose-limiting thrombocytopenia that has plagued conventional BCL-XL inhibitors. The systematic in vitro and in vivo validation workflows described in this guide provide a robust framework for advancing these next-generation cancer therapies from concept to preclinical validation.

References

  • He, Y., Koch, R., et al. (2019). DT2216, a BCL-XL Proteolysis Targeting Chimera (PROTAC), Is a Potent Anti T-Cell Lymphoma Agent That Does Not Induce Significant Thrombocytopenia. ASH Publications. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, S., et al. (2019). Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lv, D., et al. (2021). Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity. Nature Communications. Available at: [Link]

  • Klener, P., et al. (2024). Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status. Blood. Available at: [Link]

  • (2023). Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cancers (Basel). (2024). From Cell Lines to Avatars: Charting the Future of Preclinical Modeling in T-Cell Malignancies. MDPI. Available at: [Link]

  • National Cancer Institute. Definition of Bcl-XL proteolysis targeting chimera DT2216. Available at: [Link]

  • American Chemical Society. (2022). Developing novel BCL-xL-targeting PROTACs: Exploration of a new linker anchoring site. Available at: [Link]

  • Zhou, W., et al. (2015). Inhibition of Bcl-xL overcomes polyploidy resistance and leads to apoptotic cell death in acute myeloid leukemia cells. Oncotarget. Available at: [Link]

  • Scarisbrick, J.J., et al. (2015). c-CBL E3 ubiquitin ligase is overexpressed in cutaneous T-cell lymphoma: its inhibition promotes activation-induced cell death. Journal of Investigative Dermatology. Available at: [Link]

  • Kuczynski, E.A., et al. (2022). A preclinical model of peripheral T-cell lymphoma GATA3 reveals DNA damage response pathway vulnerability. Molecular Oncology. Available at: [Link]

  • Stilgenbauer, S. (2023). Understanding and overcoming resistance mechanisms to novel agents used in CLL. VJHemOnc. Available at: [Link]

  • Lunning, M. (2020). New preclinical models for angioimmunoblastic T-cell lymphoma: filling the GAP. Institut Curie. Available at: [Link]

  • He, Y., et al. (2020). PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • He, Y., et al. (2020). PROTACs are effective in addressing the platelet toxicity associated with BCL-X L inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • He, Y., et al. (2022). Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216. Molecular Cancer Therapeutics. Available at: [Link]

  • Bai, M., et al. (2022). MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53. RSC Medicinal Chemistry. Available at: [Link]

  • Yin, J., et al. (2024). Synthesis of selective BCL-XL PROTAC and potent antitumor activity in glioblastoma. ResearchGate. Available at: [Link]

  • (2020). The PROTAC DT2216 Targets Cancer by Promoting BCL-XL Degradation. Cancer Discovery. Available at: [Link]

  • News-Medical. (2024). What are Bcl-xl inhibitors and how do they work?. Available at: [Link]

  • Liu, X., et al. (2020). Inhibition of Bcl-2 and Bcl-xL overcomes the resistance to the third-generation EGFR tyrosine kinase inhibitor osimertinib in non-small cell lung cancer. Oncology Reports. Available at: [Link]

  • Hird, A.W., et al. (2020). AZD4320, A Dual Inhibitor of Bcl-2 and Bcl-xL, Induces Tumor Regression in Hematologic Cancer Models without Dose-limiting Thrombocytopenia. Clinical Cancer Research. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • INSERM Unité 1034. Bcl-xL, platelets and megakaryopoiesis. Available at: [Link]

  • Khan, S., et al. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nature Medicine. Available at: [Link]

  • Ci, D., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Vogler, M., et al. (2011). BCL2/BCL-X(L) inhibition induces apoptosis, disrupts cellular calcium homeostasis, and prevents platelet activation. Blood. Available at: [Link]

  • Nda, D.D., et al. (2019). Biomarkers and Preclinical Models for Adult T-Cell Leukemia-Lymphoma Treatment. Frontiers in Microbiology. Available at: [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available at: [Link]

  • TD2 Precision Oncology. HH CDX Model. Available at: [Link]

  • Profacgen. Protein Degrader in vitro evaluation. Available at: [Link]

  • Zhang, J., et al. (2014). Protein ubiquitination in T cell development. Frontiers in Immunology. Available at: [Link]

  • ResearchGate. Mode of inhibition of T cell activation by E3 ubiquitin ligases. Available at: [Link]

  • Shaffer, A.L., et al. (2011). Protein Ubiquitination in Lymphoid Malignancies. Cancer Research. Available at: [Link]

  • Rahal, R., et al. (2013). The E3 ubiquitin ligase UBR5 is recurrently mutated in mantle cell lymphoma. Blood. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of DT2216 HCl in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding DT2216 and the Critical Role of Solubility

DT2216 is a pioneering molecule in the field of targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively eliminate the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) from cells.[1][2][3] By linking a BCL-XL binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, DT2216 orchestrates the ubiquitination and subsequent proteasomal degradation of BCL-XL.[1][4][5] This innovative approach offers a promising therapeutic strategy for various cancers that depend on BCL-XL for survival, while notably sparing platelets and thus avoiding the thrombocytopenia associated with non-degrader BCL-XL inhibitors.[4][5][6]

The successful application of DT2216 in preclinical research, from in vitro cell-based assays to in vivo animal studies, is fundamentally dependent on its proper solubilization. A compound's solubility characteristics dictate its bioavailability, the achievable concentrations in experimental systems, and ultimately, the reliability and reproducibility of the scientific findings. This guide provides an in-depth technical overview of the solubility of DT2216 hydrochloride (HCl) in two commonly used laboratory solvents: water and dimethyl sulfoxide (DMSO).

Comparative Solubility of DT2216 HCl: A Tale of Two Solvents

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. This compound, with its large and complex structure (Molecular Formula: C₇₇H₉₆ClF₃N₁₀O₁₀S₄, Molecular Weight: 1542.36 g/mol ), exhibits starkly different solubility profiles in aqueous and organic solvents.[3][7][8]

SolventReported SolubilityMolar Concentration (approx.)Notes
Water Insoluble[7]Not applicable for direct dissolutionRequires co-solvents and formulation for aqueous-based applications.
DMSO ≥20 mg/mL[3] to 50 mg/mL[5]~13 mM to 32.4 mMAnhydrous DMSO is recommended to prevent moisture-induced degradation or precipitation.[5][7]

High Solubility in DMSO: An Ideal Solvent for Stock Solutions

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility like this compound. The high solubility of DT2216 in DMSO, reported to be at least 20 mg/mL and as high as 50 mg/mL, makes it the solvent of choice for preparing concentrated stock solutions.[3][5] This allows for the storage of the compound in a stable, solubilized form, which can then be diluted to working concentrations for various experiments. It is crucial to use anhydrous (dry) DMSO, as the presence of water can negatively impact the solubility and stability of the compound.[5][7]

Poor Aqueous Solubility: The Challenge for Biological Systems

Conversely, this compound is reported to be insoluble in water.[7] This is a common characteristic of PROTAC molecules, which often have high molecular weights and lipophilic properties that are not conducive to dissolution in aqueous environments.[1][9] The hydrochloride salt form of DT2216 is intended to improve its pharmaceutical properties, potentially including a marginal increase in aqueous solubility compared to the free base. However, for all practical purposes in a laboratory setting, direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not a viable option.

To utilize DT2216 in aqueous-based systems, such as cell culture media or for in vivo administration, formulation strategies employing co-solvents are necessary. These strategies are discussed in detail in the protocols section of this guide.

Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in various experimental settings.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a polypropylene microcentrifuge tube

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (1542.36 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 15.42 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder and transfer it to the sterile vial or tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When stored at -80°C, the stock solution is stable for at least 6 months.[5]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Cell-Based Assays

For in vitro experiments, the concentrated DMSO stock solution is typically diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]

Procedure:

  • Thaw the DMSO stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (optional): For creating a range of concentrations, it may be beneficial to first prepare intermediate dilutions of the stock solution in DMSO.

  • Final dilution in cell culture medium: To prevent precipitation, add the DMSO solution of DT2216 to the pre-warmed cell culture medium while gently swirling the medium.[10] For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the medium. This results in a final DMSO concentration of 0.1%.

  • Immediate use: It is recommended to use the freshly prepared working solution immediately.

Protocol 3: Formulation of DT2216 for In Vivo Studies

Due to its poor aqueous solubility, DT2216 requires a specific formulation for in vivo administration. The following are examples of formulations that have been used in preclinical studies.

Formulation A: DMSO, PEG300, Tween-80, and Saline [5]

This formulation creates a suspended solution suitable for intraperitoneal (i.p.) injection.

To prepare 1 mL of a 2.5 mg/mL suspended solution:

  • Start with a 25 mg/mL stock solution of DT2216 in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL DT2216 DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline and mix well. The final solution will be a suspension. Use sonication to ensure homogeneity before administration.

Formulation B: DMSO and Corn Oil [5]

This formulation creates a clear solution suitable for i.p. injection.

To prepare 1 mL of a ≥ 2.5 mg/mL clear solution:

  • Start with a 25 mg/mL stock solution of DT2216 in DMSO.

  • In a sterile tube, add 900 µL of corn oil.

  • To the corn oil, add 100 µL of the 25 mg/mL DT2216 DMSO stock solution and mix thoroughly.

Visualization of Key Concepts

This compound Dissolution Workflow cluster_DMSO DMSO Stock Preparation cluster_Aqueous Aqueous Working Solution Preparation DT2216_powder This compound Powder Vortex_Sonication Vortex / Sonicate DT2216_powder->Vortex_Sonication Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Vortex_Sonication Stock_Solution 10 mM Stock Solution in DMSO Vortex_Sonication->Stock_Solution Final_Working_Solution Final Working Solution (e.g., 10 µM) Stock_Solution->Final_Working_Solution Dilute (e.g., 1:1000) Cell_Culture_Medium Cell Culture Medium Cell_Culture_Medium->Final_Working_Solution

Caption: Workflow for preparing this compound solutions.

Troubleshooting and Expert Insights

  • Precipitation upon dilution: If you observe precipitation when diluting the DMSO stock solution into an aqueous medium, it is likely due to the poor aqueous solubility of DT2216. To mitigate this, ensure that the final DMSO concentration is as low as possible while still maintaining solubility at the desired working concentration. It can also be beneficial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.

  • Use of fresh, high-quality solvents: The use of anhydrous DMSO is critical for the long-term stability of the stock solution. DMSO is hygroscopic and will absorb moisture from the air, which can lead to the degradation of the compound or reduced solubility.

  • Long-term stability: For long-term storage, it is always recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should be stored in tightly sealed vials at -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in preclinical research. Its high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions. However, its insolubility in water necessitates the use of co-solvent formulations for any aqueous-based applications, including in vitro cell-based assays and in vivo studies. By understanding these solubility characteristics and following the detailed protocols provided in this guide, researchers can ensure the reliable and effective use of this potent BCL-XL degrader in their experimental systems.

References

  • MedchemExpress. DT2216 | PROTAC BCL-XL Degrader. MedchemExpress.com. Accessed February 21, 2026.
  • National Cancer Institute. Definition of Bcl-XL proteolysis targeting chimera DT2216. NCI Drug Dictionary. Accessed February 21, 2026.
  • Cayman Chemical. DT2216 (CAS Number: 2365172-42-3). Cayman Chemical. Accessed February 21, 2026.
  • Mahadevan D, Barve M, Mahalingam D, et al. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies.
  • Khan S, He Y, Zhang X, et al. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.
  • Patsnap. DT-2216 - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed February 21, 2026.
  • Selleck Chemicals. DT2216 | BCL-XL PROTAC Degrader | CAS 2365172-42-3. Selleck Chemicals. Accessed February 21, 2026.
  • MilliporeSigma. DT2216, 2365172-42-3, ≥90% (HPLC). MilliporeSigma. Accessed February 21, 2026.
  • MedKoo Biosciences. DT2216-isomer | Bcl-xL-specific degrader. MedKoo Biosciences. Accessed February 21, 2026.
  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Published September 10, 2013. Accessed February 21, 2026.
  • IUPHAR/BPS Guide to PHARMACOLOGY. DT2216. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed February 21, 2026.
  • MilliporeSigma. FAQs on Inhibitor Preparation. MilliporeSigma. Accessed February 21, 2026.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem. Accessed February 21, 2026.
  • He Y, Koch R, Budamagunta V, et al. DT2216-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas.
  • Qiu Y, Chen H, Armstrong D, et al. Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis. Clin Cancer Res. 2022;28(19):4337-4347.
  • BroadPharm. DT2216, 2365172-42-3. BroadPharm. Accessed February 21, 2026.
  • Protocol Online. DMSO dilution vs. inhibitor dissolving; which 1st?. Protocol Online. Published December 6, 2009. Accessed February 21, 2026.
  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Selleck Chemicals. Inhibitor Handling Instructions. Selleck Chemicals. Accessed February 21, 2026.

Sources

Methodological & Application

Introduction: The Critical Role of Precision in PROTAC Preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of DT2216 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

DT2216 is a pioneering molecule in the field of targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), it selectively targets the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL) for degradation, offering a promising therapeutic strategy for various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and other BCL-XL-dependent malignancies[1][2]. Unlike traditional inhibitors, DT2216 acts catalytically by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Bcl-XL protein, leading to its ubiquitination and subsequent destruction by the proteasome[2][3][4]. This mechanism provides a potent and sustained antitumor effect while cleverly sparing platelets, which express minimal levels of VHL, thereby mitigating the dose-limiting thrombocytopenia seen with other Bcl-XL inhibitors[5][6].

The in vitro and in vivo efficacy of DT2216 is fundamentally dependent on the quality and accuracy of its preparation for experimental use. An improperly prepared stock solution—whether due to incomplete solubilization, degradation, or inaccurate concentration—can lead to inconsistent and unreliable data, undermining the validity of research findings. This guide, therefore, provides a detailed, field-proven protocol for the preparation of DT2216 stock solutions in Dimethyl Sulfoxide (DMSO). It moves beyond a simple list of steps to explain the scientific rationale behind each action, ensuring that researchers can prepare stable, reliable, and effective solutions for their critical experiments.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

DT2216 is a bivalent small molecule composed of a ligand that binds to Bcl-XL and another ligand that binds to the VHL E3 ligase, connected by a chemical linker[1][3]. Its mechanism of action is a classic example of PROTAC-mediated protein degradation:

  • Ternary Complex Formation : DT2216 first binds to both the Bcl-XL protein (the target) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Bcl-XL protein.

  • Proteasomal Degradation : The poly-ubiquitinated Bcl-XL is now recognized as a substrate for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades Bcl-XL into small peptides.

  • Apoptosis Induction : The degradation of the anti-apoptotic Bcl-XL protein disrupts the balance of pro- and anti-apoptotic proteins within the cell. This shift triggers the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells that depend on Bcl-XL for survival[2][3].

DT2216_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex DT2216 DT2216 DT2216_BCL_XL DT2216 BCL_XL Bcl-XL Protein (Target) VHL VHL E3 Ligase BCL_XL_bound Bcl-XL DT2216_BCL_XL->BCL_XL_bound Binds VHL_bound VHL DT2216_BCL_XL->VHL_bound Recruits Proteasome 26S Proteasome BCL_XL_bound->Proteasome Recognition & Degradation VHL_bound->BCL_XL_bound Tags Bcl-XL Ub Ubiquitin (Ub) Ub->VHL_bound Poly-ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Induces Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC mechanism of DT2216.

Quantitative Data and Storage Recommendations

Accurate calculations and proper storage are paramount for experimental success. The following tables summarize key properties of DT2216.

ParameterValue
Molecular Weight 1542.36 g/mol [7][8][9]
CAS Number 2365172-42-3[7]
Chemical Formula C₇₇H₉₆ClF₃N₁₀O₁₀S₄[7][9]
Solubility in DMSO ≥ 20 mg/mL. Up to 50 mg/mL with ultrasonic assistance[1][7].
ConditionStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[10]Store in a dry, dark environment.
DMSO Stock Solution -20°CUp to 1 month[1][10][11]Recommended for short-term use.
DMSO Stock Solution -80°CUp to 6 months[1][10][11]Recommended for long-term storage.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the protocol, from initial safety checks to final storage.

Workflow start Start safety 1. Don PPE (Gloves, Lab Coat, Goggles) start->safety equilibrate 2. Equilibrate DT2216 Vial to Room Temperature safety->equilibrate weigh 3. Accurately Weigh DT2216 Powder equilibrate->weigh add_dmso 4. Add Anhydrous DMSO to the Vial weigh->add_dmso dissolve 5. Vortex Thoroughly (Sonicate if needed) add_dmso->dissolve visual_check 6. Visually Inspect for Complete Dissolution dissolve->visual_check visual_check->dissolve Particulates Present aliquot 7. Aliquot into Single-Use Sterile Vials visual_check->aliquot Clear Solution storage 8. Store Aliquots at -20°C or -80°C aliquot->storage end End storage->end

Caption: Workflow for preparing DT2216 stock solution.

Detailed Protocol for 10 mM DT2216 Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials and Equipment
  • DT2216 powder (MW: 1542.36 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1][8]

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettors and sterile tips

  • Personal Protective Equipment (PPE): Butyl gloves, safety goggles, lab coat[12][13]

  • (Optional) Ultrasonic water bath

Part A: Safety and Handling Precautions
  • DMSO Permeability : DMSO is readily absorbed through the skin and can carry dissolved substances with it[14][15]. Always handle DT2216 and DMSO in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment : Wear appropriate PPE, including butyl gloves (which offer better resistance to DMSO than nitrile), a lab coat, and safety goggles[13].

  • Spill Procedures : In case of a spill, absorb the liquid with an inert material, clean the area with soap and water, and dispose of the waste according to your institution's hazardous waste guidelines[12].

Part B: Stock Solution Preparation (Target: 1 mL of 10 mM Stock)
  • Calculation of Mass :

    • The goal is a 10 mM (0.010 mol/L) solution.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 1542.36 g/mol = 15.42 mg

    • Action : Accurately weigh 15.42 mg of DT2216 powder.

    • Causality: Precise weighing is the foundation of an accurate stock concentration. Using a calibrated analytical balance is non-negotiable for reproducibility.

  • Equilibration and Weighing :

    • Action : Before opening, allow the vial of DT2216 powder to equilibrate to room temperature for 15-20 minutes. Transfer the weighed powder into a sterile vial appropriate for the final volume.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which could affect its weight and stability.

  • Solubilization :

    • Action : Add 1 mL of anhydrous DMSO to the vial containing the 15.42 mg of DT2216.

    • Causality: DMSO is hygroscopic, meaning it absorbs moisture from the air[14]. Using fresh, anhydrous DMSO is critical, as moisture can reduce the solubility of many organic compounds and potentially promote degradation[8].

  • Dissolution and Verification :

    • Action : Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If the compound is slow to dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Causality: Complete dissolution is essential. Undissolved compound leads to a lower-than-calculated stock concentration. Sonication provides energy to break up small agglomerates of powder, facilitating their interaction with the solvent[16][17].

  • Aliquoting and Storage :

    • Action : Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed cryovials.

    • Causality: Aliquoting is the single most effective way to preserve the integrity of the stock solution. It prevents contamination from repeated pipetting and degradation caused by multiple freeze-thaw cycles[1][10].

  • Final Storage :

    • Action : Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).

    • Causality: Low temperatures drastically slow the chemical degradation of the compound in solution.

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating critical control points that ensure the final product is reliable and consistent.

  • Purity of Reagents : The protocol mandates the use of anhydrous DMSO. This minimizes the risk of hydrolysis or precipitation caused by water contamination, a common failure point in stock preparation.

  • Gravimetric Accuracy : Reliance on a calibrated analytical balance ensures the starting mass of DT2216 is accurate, directly validating the final concentration.

  • Visual Confirmation : The visual inspection step serves as a direct quality control check. A perfectly clear solution confirms complete solubilization, while any cloudiness or precipitate immediately flags a problem that must be addressed (e.g., further sonication) before proceeding.

  • Stability by Design : The practice of creating single-use aliquots and storing them at -80°C is a proactive measure to prevent the two main causes of stock solution failure: freeze-thaw degradation and microbial/cross-contamination. Each time an aliquot is thawed for an experiment, the researcher is using a solution that is effectively "fresh," ensuring consistency from one experiment to the next.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
DT2216 powder is not dissolving. 1. Insufficient mixing.2. Non-anhydrous DMSO used.3. Concentration exceeds solubility limit.1. Continue vortexing and/or sonicate the solution for 10-15 minutes[16].2. Use a fresh, unopened bottle of anhydrous DMSO.3. Re-calculate to prepare a slightly more dilute stock solution.
Precipitation occurs when diluting into aqueous media. The compound's solubility is much lower in aqueous solutions than in pure DMSO.1. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer or cell culture medium.2. Ensure the final DMSO concentration in your working solution is low (typically <0.5%) to avoid cell toxicity and solubility issues[10].
Inconsistent experimental results. 1. Stock solution degraded from repeated freeze-thaw cycles.2. Inaccurate initial concentration.1. Discard the old stock and prepare a fresh batch following the protocol, ensuring proper aliquoting.2. Review all calculations and ensure the analytical balance was properly calibrated.

References

  • National Cancer Institute. Definition of Bcl-XL proteolysis targeting chimera DT2216 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Gaylord Chemical. [Link]

  • Tao, Z., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology. [Link]

  • Daver, N., et al. (2025). First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies. Investigational New Drugs. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). University of Waterloo Safety Office. [Link]

  • Patsnap. DT-2216 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Carl ROTH. Safety Data Sheet: DMSO. Carl ROTH. [Link]

  • Greenfield Global. SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. DT2216 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Adams, C., et al. (2022). Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Gavriatopoulou, M., et al. (2022). Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies. International Journal of Molecular Sciences. [Link]

  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology. [Link]

  • Captivate Bio. SMALL MOLECULES. Captivate Bio. [Link]

  • Pan, R., et al. (2024). PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer. Molecular Cancer Therapeutics. [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]

  • CPTAC. STANDARD OPERATING PROCEDURE. CPTAC Assay Portal. [Link]

  • He, Y., et al. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nature Medicine. [Link]

Sources

DT2216 intraperitoneal injection vehicle recipe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Vehicle Formulation & Protocol for Intraperitoneal (IP) Administration of DT2216

Executive Summary

DT2216 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade BCL-XL via the Von Hippel-Lindau (VHL) E3 ligase.[1][2][3] Unlike traditional BCL-XL inhibitors (e.g., Navitoclax), DT2216 spares platelets due to the low expression of VHL in platelets, mitigating dose-limiting thrombocytopenia.[4][5]

However, DT2216 possesses significant physicochemical challenges typical of PROTACs: high molecular weight (>1500 Da) and extreme lipophilicity (High LogP). Standard aqueous buffers (PBS/Saline) will result in immediate precipitation. This guide details the "10/40/5/45" formulation , a field-validated vehicle ensuring stable solubility for intraperitoneal (IP) administration in murine xenograft models.

Physicochemical Context & Formulation Strategy

Successful delivery of DT2216 requires a co-solvent system that balances solubilization power with physiological tolerability.

ComponentGradeRole in FormulationCritical Note
DT2216 HPLC >98%Active Pharmaceutical Ingredient (API)Store powder at -80°C. Protect from light.
DMSO Sterile, Cell CulturePrimary SolubilizerDissolves the lipophilic core. Must be added first.
PEG 300 Low EndotoxinCo-solvent / Viscosity ModifierPrevents precipitation upon aqueous dilution.
Tween 80 Polysorbate 80SurfactantStabilizes the emulsion/micelles; prevents aggregation.
Saline 0.9% NaClAqueous CarrierAdjusts tonicity for in vivo safety. Add LAST.

The "10/40/5/45" Vehicle Recipe

Target Concentration: 2.5 mg/mL (Suitable for 10–15 mg/kg dosing). Appearance: Clear, slightly viscous solution. Stability: Prepare fresh immediately prior to dosing. Do not store >24 hours.

Reagent Ratios (v/v):
  • 10% DMSO[6][7][8]

  • 40% PEG 300[6][7]

  • 5% Tween 80[6][7][8][9]

  • 45% Sterile Saline (0.9% NaCl)

Preparation Workflow (Example: 1 mL Volume)

To prepare 1.0 mL of DT2216 working solution at 2.5 mg/mL :

  • Weighing: Weigh 2.5 mg of DT2216 powder into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solubilization (Critical Step): Add 100 µL of 100% DMSO.

    • Action: Vortex vigorously or sonicate (water bath, 37°C) until the powder is completely dissolved. The solution must be crystal clear yellow/orange.

  • Co-solvent Addition: Add 400 µL of PEG 300.

    • Action: Vortex for 10–15 seconds. The solution will become viscous.

  • Surfactant Addition: Add 50 µL of Tween 80.

    • Action: Vortex gently. Avoid creating excessive bubbles/foam.

  • Aqueous Phase: Slowly add 450 µL of Sterile Saline.

    • Action: Add dropwise while vortexing or swirling.

    • QC Check: Hold the vial up to a light source. The solution should be clear. If cloudy/precipitated, sonicate at 37°C for 5 minutes. If precipitation persists, the formulation has failed (likely due to wet DMSO or impure drug).

Visualization: Preparation Logic

The following diagram illustrates the critical order of operations to prevent "crashing out" (precipitation).

G Start DT2216 Powder (Lipophilic Solid) Step1 1. Add DMSO (10%) Primary Solubilization Start->Step1 Dissolve completely Step2 2. Add PEG 300 (40%) Stabilize Hydrophobicity Step1->Step2 Vortex Step3 3. Add Tween 80 (5%) Surfactant Integration Step2->Step3 Mix gently Step4 4. Add Saline (45%) Aqueous Dilution Step3->Step4 Add dropwise QC Quality Control (Clear Solution check) Step4->QC QC->Step1 Precipitate? Sonicate/Restart Ready Ready for IP Injection (Use within 1 hr) QC->Ready Clear

Caption: Step-by-step solubilization workflow. The order of addition is non-negotiable to maintain thermodynamic stability.

In Vivo Administration Protocol

Animal Model: Immunodeficient mice (e.g., NOD/SCID, NSG) bearing xenografts (e.g., MOLT-4, H146). Route: Intraperitoneal (IP).[10] Standard Dose: 15 mg/kg.[10][11]

Dosing Calculation Table

Assuming a mouse weight of 20g and a stock concentration of 2.5 mg/mL.

Mouse Weight (g)Dose (mg/kg)Required Drug (mg)Injection Volume (µL)
18 g 150.27108 µL
20 g 150.30120 µL
22 g 150.33132 µL
25 g 150.375150 µL

Note: Injection volumes >200 µL per 20g mouse should be avoided with this vehicle due to the high viscosity of PEG/Tween.

Injection Technique
  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.

  • Site Selection: Lower right or left quadrant of the abdomen. Avoid the midline (bladder) and upper quadrants (liver/spleen).

  • Needle: Use a 27G or 30G needle.

  • Aspiration: Insert needle at a 30-degree angle. Pull back slightly on the plunger.

    • Yellow fluid: Bladder puncture (Discard needle/drug).

    • Green/Brown fluid: Bowel puncture (Discard needle/drug).

    • Blood:[5] Vessel puncture.

    • Nothing/Air: Safe to inject.

  • Injection: Depress plunger smoothly. The high viscosity requires a slow, steady push.

Mechanism of Action (Why this works)

DT2216 functions as a molecular bridge. It does not merely inhibit BCL-XL; it tags it for destruction. This mechanism is VHL-dependent, which explains the safety profile (Platelets = VHL negative).[2][12]

MOA DT2216 DT2216 (PROTAC) Ternary Ternary Complex [BCL-XL : DT2216 : VHL] DT2216->Ternary Recruit Platelet Platelets (Low VHL Expression) DT2216->Platelet Enters Cell BCLXL BCL-XL (Target Protein) BCLXL->Ternary VHL VHL E3 Ligase (Effecter) VHL->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation BCL-XL Degradation (Apoptosis Induction) Proteasome->Degradation Platelet->Degradation No Degradation (Lack of VHL)

Caption: DT2216 recruits VHL to ubiquitinate BCL-XL. Platelets lack VHL, preventing on-target toxicity.[2][4]

References

  • Khan, S., Zhang, X., Lv, D. et al. (2019). "A BCL-XL-specific degrader achieves safe and potent antitumor activity."[2][3][12] Nature Medicine, 25, 1938–1947.[13]

  • He, Y., Koch, R., Budamagunta, V. et al. (2020). "DT2216-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas."[2][3][10][12] Journal of Hematology & Oncology, 13, 95.[2][3]

  • Thandapani, P. et al. (2020).[6] "Val-Cit-Linker-Based BCL-XL PROTACs." Methods in Molecular Biology.

    • Note: Provides context on linker stability in plasma vs. vehicle.
  • MedChemExpress (MCE) Product Protocol.

Sources

Application Notes and Protocols: Establishing a Dosing Schedule for the BCL-XL PROTAC Degrader DT2216 in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeting BCL-XL

The B-cell lymphoma-extra large (BCL-XL) protein is a critical anti-apoptotic regulator and a validated target in various malignancies. However, the clinical development of small molecule inhibitors targeting BCL-XL has been hampered by on-target, dose-limiting thrombocytopenia, as platelets are highly dependent on BCL-XL for their survival.[1][2] DT2216 offers a novel and promising solution to this challenge. It is a proteolysis-targeting chimera (PROTAC), a bivalent small molecule designed to selectively degrade BCL-XL.[3][4]

DT2216 is composed of a ligand that binds to BCL-XL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL-XL in cancer cells.[3][6] Crucially, platelets express minimal levels of the VHL E3 ligase, rendering them resistant to the effects of DT2216.[1][6] This selective degradation of BCL-XL in tumor cells while sparing platelets has been demonstrated in multiple preclinical models, showcasing its potential for a wider therapeutic window compared to traditional inhibitors.[1][2][7]

These application notes provide a comprehensive guide for researchers on establishing an effective dosing schedule for DT2216 in various xenograft models based on available preclinical data.

Mechanism of Action: Targeted Degradation of BCL-XL

The mechanism of DT2216 is a prime example of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system, DT2216 acts as a catalyst for BCL-XL destruction rather than just a simple inhibitor. This leads to a sustained depletion of the target protein, which in turn restores the apoptotic process in cancer cells that rely on BCL-XL for survival.[3][4]

DT2216 Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation DT2216 DT2216 BCLXL BCL-XL Protein DT2216->BCLXL Binds to BCL-XL VHL VHL E3 Ligase DT2216->VHL Recruits VHL TernaryComplex BCL-XL :: DT2216 :: VHL Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Induces UbiquitinatedBCLXL Ubiquitinated BCL-XL TernaryComplex->UbiquitinatedBCLXL Ubiquitination UbiquitinatedBCLXL->Proteasome Degradation

Figure 1: Mechanism of action of DT2216.

Preclinical Dosing Schedules in Xenograft Models

Several preclinical studies have demonstrated the in vivo efficacy of DT2216 as a single agent and in combination with other therapies. The following table summarizes the reported dosing schedules in various xenograft models.

Cancer ModelXenograft TypeMouse StrainDT2216 DoseRoute of AdministrationDosing ScheduleReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Cell Line-Derived (MOLT-4)CB-17 SCID7.5 mg/kg, 15 mg/kgIntraperitoneal (i.p.)Weekly for 60 days[5]
T-cell LymphomaCell Line-Derived (MyLa)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Post-MPN Acute Myeloid Leukemia (AML)Cell Line-Derived (SET2)NCG15 mg/kgIntraperitoneal (i.p.)Every 4 days[8]
Small-Cell Lung Cancer (SCLC)Cell Line-Derived (H146)Not SpecifiedNot SpecifiedNot SpecifiedCombination therapy[9][10]

Note: This table provides a summary of reported dosing schedules. The optimal dosing for a specific xenograft model may require empirical determination.

Experimental Protocol: Establishing a DT2216 Dosing Study in a Xenograft Model

This protocol provides a general framework for conducting a DT2216 efficacy study in a subcutaneous xenograft model.

Cell Line Selection and Xenograft Establishment
  • Cell Line Considerations: Select a cancer cell line known to be dependent on BCL-XL for survival. This can be confirmed through in vitro studies, such as assessing sensitivity to DT2216 or other BCL-XL inhibitors.[11]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice) are typically used for establishing xenografts to prevent graft rejection.

  • Cell Implantation:

    • Culture the selected cancer cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of the mice. The number of cells will vary depending on the cell line's tumorigenicity.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Xenograft Establishment Workflow CellCulture Cancer Cell Culture Harvesting Harvest & Resuspend Cells CellCulture->Harvesting Implantation Subcutaneous Implantation Harvesting->Implantation TumorMonitoring Tumor Growth Monitoring Implantation->TumorMonitoring Randomization Randomization into Groups TumorMonitoring->Randomization

Figure 2: Workflow for establishing a xenograft model.

DT2216 Formulation and Administration
  • Formulation: DT2216 can be formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of 20% SBE-β-CD in saline.[5] Other formulations may include DMSO, PEG300, Tween-80, and saline, or corn oil.[5] The choice of vehicle should be based on solubility and stability studies.

  • Preparation of Dosing Solution (Example with 20% SBE-β-CD):

    • Prepare a stock solution of DT2216 in DMSO (e.g., 25 mg/mL).

    • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

    • To prepare the final dosing solution (e.g., 2.5 mg/mL), add the DMSO stock solution to the 20% SBE-β-CD solution and mix thoroughly. For example, add 100 µL of 25 mg/mL DT2216 stock to 900 µL of 20% SBE-β-CD in saline.[5]

  • Administration:

    • Administer the prepared DT2216 solution to the mice via intraperitoneal injection.

    • The volume of injection should be based on the mouse's body weight (e.g., 100 µL for a 25g mouse for a 10 mg/kg dose).

    • The control group should receive the vehicle solution following the same schedule and route of administration.

Monitoring and Endpoints
  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight at least twice a week.

    • Observe the mice for any clinical signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis:

    • To confirm the on-target activity of DT2216, collect tumor samples at various time points after the last dose.

    • Perform Western blot analysis on tumor lysates to assess the levels of BCL-XL protein. A significant reduction in BCL-XL levels in the DT2216-treated group compared to the vehicle control would confirm target engagement.[8]

  • Toxicity Assessment:

    • Monitor body weight throughout the study. Significant weight loss can be an indicator of toxicity.

    • While DT2216 is designed to be platelet-sparing, it is good practice to perform complete blood counts (CBCs) at the end of the study or at selected time points to assess platelet levels and other hematological parameters.[1]

  • Study Termination:

    • Euthanize the mice when the tumors reach a predetermined maximum size, or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

    • At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry).

Conclusion

DT2216 represents a significant advancement in the development of BCL-XL targeted therapies. Its unique mechanism of action allows for selective degradation of BCL-XL in cancer cells while sparing platelets, offering a potentially safer and more effective treatment option.[1][2] The protocols and dosing information provided in these application notes serve as a comprehensive guide for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of DT2216 in various cancer models.

References

  • National Cancer Institute. (n.d.). Definition of Bcl-XL proteolysis targeting chimera DT2216. NCI Drug Dictionary. Retrieved from [Link]

  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 13(1), 95. Retrieved from [Link]

  • Cervantes, C., et al. (2023). Resistance to the BCL-XL degrader DT2216 in T-cell acute lymphoblastic leukemia is rare and correlates with decreased BCL-XL proteolysis. Cancer Chemotherapy and Pharmacology, 91(1), 89-95. Retrieved from [Link]

  • Kadia, T. M., et al. (2023). Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML. Blood, 142(3), 274-279. Retrieved from [Link]

  • Goel, S., et al. (2023). First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies. Investigational New Drugs, 41(6), 1435-1443. Retrieved from [Link]

  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 13(1), 95. Retrieved from [Link]

  • Patsnap. (n.d.). DT-2216. Synapse. Retrieved from [Link]

  • Khan, S., et al. (2022). PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer. Cancers, 14(6), 1478. Retrieved from [Link]

  • Kadia, T. M., et al. (2023). Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML. Blood, 142(3), 274-279. Retrieved from [Link]

  • Khan, S., et al. (2020). The PROTAC DT2216 Targets Cancer by Promoting BCL-XL Degradation. Cancer Discovery, 10(2), 180-181. Retrieved from [Link]

  • Pemmaraju, N., et al. (2023). Targeting BCL-XL with a Novel VHL-Based BCL-XL Degrader DT-2216 in Pre-Clinical JAK2-Mutant AML Post-MPN Models. Blood, 142(Supplement 1), 1774. Retrieved from [Link]

  • Khan, S., et al. (2020). DT2216 is more potent against MOLT-4 T-ALL xenografts and less toxic to platelets than ABT263 in mice. ResearchGate. Retrieved from [Link]

  • Khan, S., et al. (2022). BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers. Journal of Hematology & Oncology, 15(1), 23. Retrieved from [Link]

  • Konopleva, M., et al. (2023). Co-targeting BCL-XL and BCL-2 by PROTAC 753B eliminates leukemia cells and enhances efficacy of chemotherapy by targeting senescent cells. Haematologica, 108(11), 3028-3043. Retrieved from [Link]

  • Khan, S., et al. (2022). PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer. Cancers, 14(6), 1478. Retrieved from [Link]

  • MDPI. (2024). PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer. MDPI. Retrieved from [Link]

  • Stover, E. H., et al. (2025). Abstract B004: Phase 1b trial of BCL-XL degrader DT2216 and weekly paclitaxel in recurrent platinum-resistant ovarian cancer. Molecular Cancer Therapeutics, 24(10_Supplement), B004. Retrieved from [Link]

  • Wang, Y., et al. (2025). The PROTAC selectively degrading BCL-X L inhibits the growth of tumors and significantly synergizes with Paclitaxel. Biochemical Pharmacology, 232, 116731. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Introduction: The DT2216 Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DT2216 Technical Support Center.

Current Status: Operational Topic: Resistance Mechanisms in T-ALL & Troubleshooting Protocols Ticket Agent: Senior Application Scientist (Ph.D.)

DT2216 is not a traditional inhibitor; it is a BCL-XL-specific PROTAC (Proteolysis Targeting Chimera).[1][2][3][4] Unlike Navitoclax (ABT-263), which inhibits both BCL-2 and BCL-XL and causes dose-limiting thrombocytopenia, DT2216 recruits the Von Hippel-Lindau (VHL) E3 ligase to ubiquitinate BCL-XL.[2] Because platelets express minimal VHL, they are spared—a critical therapeutic window for T-ALL treatment.

However, this complex mechanism introduces unique points of failure. This guide addresses the three most common "tickets" we receive from researchers observing resistance or assay failure.

Ticket #001: "I see no BCL-XL degradation in my Western Blots."

Diagnosis: If BCL-XL protein levels remain unchanged after treatment, the PROTAC machinery is failing to assemble the ternary complex (Target-Linker-Ligase). This is rarely a potency issue and usually a stoichiometric or cellular context issue.

Troubleshooting Protocol:

Q1: Are you experiencing the "Hook Effect"?

  • The Science: PROTACs exhibit a bell-shaped dose-response. At excessively high concentrations, DT2216 saturates both BCL-XL and VHL individually, forming binary complexes (DT2216-BCL-XL and DT2216-VHL) rather than the functional ternary complex required for ubiquitination.

  • The Fix: Do not assume "more is better." Run a wide dose-response curve (1 nM to 10

    
    M). You may find that 100 nM degrades BCL-XL effectively, while 10 
    
    
    
    M shows no degradation.

Q2: Is your cell line VHL-competent?

  • The Science: DT2216 requires VHL.[1][5][6] While most T-ALL lines (e.g., MOLT-4, Jurkat) express VHL, specific resistant subclones or derived lines may have silenced VHL or harbor mutations preventing ligase recruitment.

  • The Fix: Perform a baseline Western Blot for VHL. If VHL is absent (similar to platelets), DT2216 is mechanistically inert in that model.

Q3: Are you boiling your samples too vigorously?

  • The Science: BCL-XL is a transmembrane mitochondrial protein. While standard lysis works, ensure your lysis buffer (RIPA vs. NP-40) is sufficient to solubilize mitochondrial membranes.

  • The Fix: Use RIPA buffer with fresh protease inhibitors.

Data Summary: The Hook Effect

Concentration (DT2216)Ternary Complex FormationDegradation Efficiency
Low (1-10 nM) LowMinimal
Optimal (50-500 nM) High Maximal (>90%)
High (>5

M)
Low (Binary Complex Competition)Inhibited (The Hook)

Ticket #002: "BCL-XL is degraded, but the cells aren't dying."

Diagnosis: This is "Functional Resistance." The drug worked (the target is gone), but the cell didn't care. This indicates the T-ALL cells are not exclusively dependent on BCL-XL for survival, or they have switched dependency to BCL-2 or MCL-1.

Troubleshooting Protocol:

Q1: Is there MCL-1 or BCL-2 compensation?

  • The Science: T-ALL survival is often a balance between pro-apoptotic (BIM) and anti-apoptotic (BCL-2, BCL-XL, MCL-1) proteins. If you remove BCL-XL, the cell may upregulate MCL-1 to sequester the free BIM, preventing apoptosis (Mitochondrial Outer Membrane Permeabilization - MOMP).

  • The Fix:

    • Western Blot: Check for compensatory upregulation of MCL-1 or BCL-2 post-treatment (24h).

    • Combination Assay: Treat with DT2216 + Venetoclax (BCL-2 inhibitor) or an MCL-1 inhibitor (e.g., S63845). Synergistic killing confirms multi-protein dependency.

Q2: Have you performed BH3 Profiling?

  • The Science: This assay measures which anti-apoptotic protein the cell is "addicted" to by exposing mitochondria to specific BH3 peptides (e.g., HRK peptide targets BCL-XL; MS-1 targets MCL-1).

  • The Fix: If cells do not release cytochrome c in response to HRK peptide, they are not BCL-XL dependent. DT2216 will not kill these cells as a single agent, regardless of degradation.

Ticket #003: "In vivo efficacy does not match in vitro potency."

Diagnosis: Pharmacokinetic (PK) or Tumor Microenvironment (TME) disconnect.

Troubleshooting Protocol:

Q1: Is the tumor microenvironment protecting the cells?

  • The Science: Stromal cells in the bone marrow niche can secrete cytokines (IL-7) or provide direct contact signals that upregulate MCL-1 in T-ALL cells, rendering them resistant to BCL-XL degradation in vivo even if they were sensitive ex vivo.

  • The Fix: Test DT2216 efficacy in co-culture with bone marrow stromal cells (e.g., HS-5 cell line). If resistance emerges, add an MCL-1 inhibitor.

Visualizing the Mechanisms

Figure 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the VHL-dependent degradation pathway and the two primary modes of resistance: VHL loss (mechanical failure) and MCL-1 upregulation (functional bypass).

DT2216_Mechanism DT2216 DT2216 (PROTAC) Ternary Ternary Complex (VHL-DT2216-BCLXL) DT2216->Ternary Recruitment BCLXL BCL-XL (Target) BCLXL->Ternary Recruitment VHL VHL (E3 Ligase) VHL->Ternary Recruitment Ubiquitin Ubiquitination Ternary->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Loss of Survival Signal Res_VHL Resistance Type 1: Low VHL Expression (Platelets/Mutants) Res_VHL->Ternary Blocks Formation Res_MCL1 Resistance Type 2: MCL-1/BCL-2 Compensation Res_MCL1->Apoptosis Prevents Death (Bypass)

Caption: Figure 1. DT2216 recruits VHL to degrade BCL-XL.[1][2][3][7][8] Resistance arises from VHL absence or MCL-1 compensation.

Figure 2: Troubleshooting Logic Flow

Follow this decision tree to diagnose experimental failures.

Troubleshooting_Flow Start Issue: Cells survive DT2216 CheckWB Step 1: Western Blot (BCL-XL levels) Start->CheckWB Degraded BCL-XL is Degraded CheckWB->Degraded NotDegraded BCL-XL Unchanged CheckWB->NotDegraded CheckMCL1 Check MCL-1/BCL-2 (Compensation) Degraded->CheckMCL1 Functional Resistance BH3Profile BH3 Profiling (Dependency Check) Degraded->BH3Profile Verify Dependency CheckVHL Check VHL Levels NotDegraded->CheckVHL Possible VHL Loss CheckDose Check Dose (Hook Effect?) NotDegraded->CheckDose Possible Saturation

Caption: Figure 2. Diagnostic flowchart for DT2216 resistance. Distinguishes between degradation failure and apoptotic blockade.

References

  • Khan, S., et al. (2019).[1][9] "A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity."[1][7][8] Nature Medicine.[1][9][10]

  • He, Y., et al. (2020).[1][9] "DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas."[1][2][3][6] Journal of Hematology & Oncology.

  • Jaiswal, A. S., et al. (2022).[5][6] "Degradation of Bcl-xL by DT2216 is lethal to T-cell acute lymphoblastic leukemia."[1][5] Cancer Research (AACR Annual Meeting).

  • Zhang, X., et al. (2020).[4][9] "PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors."[3] Exploratory Targeted Antitumor Therapy.

Sources

Technical Support Center: DT2216 (BCL-xL PROTAC) Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Weak Western Blot Signals in DT2216 Experiments Product Focus: DT2216 (BCL-xL Proteolysis Targeting Chimera) Target: BCL-xL (B-cell lymphoma-extra large) via VHL E3 Ligase

Introduction: The "Weak Signal" Paradox

As a Senior Application Scientist supporting PROTAC development, I frequently encounter the query: "My DT2216 Western Blot signal is weak."

In the context of DT2216, "weak signal" is ambiguous. We must first distinguish between two distinct scenarios:

  • The Desired Outcome: You treated cells with DT2216, and the BCL-xL band disappeared. This is successful degradation , not a technical failure.

  • The Technical Failure: You cannot detect BCL-xL in your negative control (DMSO) or untreated samples. This prevents you from quantifying the degradation efficiency (DC50/Dmax).

This guide addresses the technical hurdles of detecting BCL-xL (a mitochondrial membrane protein) and validating DT2216 efficacy.

Diagnostic Workflow

Before altering reagents, locate your issue on the decision tree below.

DT2216_Troubleshooting Start User Issue: Weak BCL-xL Signal CheckControl Is the signal weak in DMSO/Untreated Controls? Start->CheckControl YesControl YES: Technical Failure CheckControl->YesControl Baseline is invisible NoControl NO: Control signal is strong. Only Treated is weak. CheckControl->NoControl Baseline is visible LysisIssue Lysis Efficiency (BCL-xL is Mitochondrial) YesControl->LysisIssue AbIssue Antibody Selection (Conformation Specificity) YesControl->AbIssue Interpretation This is likely SUCCESSFUL Degradation NoControl->Interpretation Validation Validate with MG-132 (Rescue Experiment) Interpretation->Validation

Figure 1: Diagnostic Decision Tree. Identify if the "weak signal" is a lysis failure (left) or PROTAC efficacy (right).

Part 1: Optimizing BCL-xL Detection (Baseline Signal)

If you cannot see BCL-xL in your control samples, you cannot calculate a degradation curve. BCL-xL is localized to the mitochondrial outer membrane , making it more difficult to solubilize than cytosolic proteins.

Lysis Buffer Selection

The Causality: Mild detergents (like 0.5% NP-40 or Tween) often fail to fully extract mitochondrial membrane proteins. If BCL-xL remains in the insoluble pellet after centrifugation, your supernatant (loaded on the gel) will lack the target.

Protocol Recommendation: Switch to a RIPA buffer or a high-detergent lysis buffer and ensure physical disruption via sonication.[1]

Buffer TypeComposition HighlightsSuitability for BCL-xL
NP-40 / TNE 1% NP-40, 150mM NaClPoor. Often leaves membrane fractions in the pellet.
RIPA (Standard) 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDSGood. SDS and Deoxycholate solubilize mitochondrial membranes.
Laemmli (Direct) 2% SDS, Tris, GlycerolExcellent. Direct lysis boils the entire sample (no fractionation). Best for total protein yield.

Critical Step (Sonication): Even with RIPA, you must sonicate lysates (e.g., 3 x 10-second pulses on ice) to shear DNA and disrupt mitochondrial membranes fully before centrifugation.

Antibody Selection

Not all BCL-xL antibodies are created equal. Some bind epitopes that are masked when BCL-xL is heterodimerized with BAX/BAK.

  • Gold Standard: Rabbit Monoclonal (Clone 54H6) - CST #2764.

  • Avoid: Polyclonals with high background in the 25–30 kDa region.

Part 2: The "Hook Effect" & Validating Degradation

If your control signal is strong, but your treated signal is "weak," you have likely achieved degradation. However, if the signal is not disappearing as expected, or if you see a "U-shaped" dose response, you are encountering the Hook Effect.

The Hook Effect (Prozone Effect)

DT2216 is a heterobifunctional molecule. For ubiquitination to occur, it must form a Ternary Complex (VHL—DT2216—BCL-xL).

  • Optimal Concentration: ~50 nM – 500 nM (Cell line dependent).

  • Excess Concentration (>1-3 µM): The PROTAC saturates both VHL and BCL-xL independently, forming binary complexes. Degradation is inhibited, and the Western Blot signal returns.

Hook_Effect Low Low [DT2216] (Binary Complex) Outcome1 No Ubiquitination Low->Outcome1 Optimal Optimal [DT2216] (Ternary Complex) Outcome2 Ubiquitination -> Degradation Optimal->Outcome2 High High [DT2216] (Hook Effect) Outcome3 No Ubiquitination (Signal Returns) High->Outcome3

Figure 2: The Hook Effect. Increasing DT2216 concentration beyond the optimum prevents ternary complex formation, restoring BCL-xL signal.

VHL Dependency Check

DT2216 requires VHL expression.

  • Platelets: Have low/no VHL.[2] DT2216 does not degrade BCL-xL in platelets (safety feature).[3][4]

  • Cell Lines: Verify VHL expression in your specific cell line.[5] If VHL is low, DT2216 will not work.

    • Reference: Khan et al. (2019) demonstrated that VHL expression correlates with DT2216 potency.

Part 3: Self-Validating Protocol (The Rescue Experiment)

To prove that a "weak signal" in your treated lane is true proteasomal degradation and not an artifact, you must perform a rescue experiment.

Protocol:

  • Group A: DMSO Control.

  • Group B: DT2216 (e.g., 100 nM) for 16–24 hours.

  • Group C: DT2216 (100 nM) + MG-132 (10 µM) added 2–4 hours prior to harvest.

    • Note: MG-132 is a proteasome inhibitor.

Expected Result:

  • Group A: Strong Band.

  • Group B: Weak/No Band (Degradation).

  • Group C: Strong Band (Rescue).

  • Interpretation: If MG-132 restores the band, the signal loss in Group B was definitely due to proteasomal degradation.

FAQ: Common Troubleshooting Scenarios

Q: I see a smear instead of a sharp BCL-xL band. A: This often indicates post-translational modification (phosphorylation) or degradation intermediates. BCL-xL is phosphorylated (e.g., at Ser62) during mitotic arrest. Treat lysates with Lambda Phosphatase to collapse the smear into a single band if quantification is difficult.

Q: Can I use BCL-2 antibodies as a control? A: Yes. DT2216 is highly selective for BCL-xL.[4][6][7] BCL-2 levels should remain unchanged. If BCL-2 also disappears, check your antibody specificity or consider if the cell line is undergoing massive apoptosis (secondary degradation).

Q: My signal is weak, but I'm using the recommended 1 µM concentration. A: 1 µM might be too high for sensitive cell lines (Hook Effect). Titrate down. Try 10, 50, 100, and 500 nM.

References

  • Khan, S., Zhang, X.,wd., et al. (2019). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nature Medicine, 25, 1938–1947.[6]

  • Cell Signaling Technology. Bcl-xL (54H6) Rabbit mAb #2764. Application Note.

  • He, Y., et al. (2020). DT2216: A Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 13,[3] 95.

Sources

Validation & Comparative

A Comparative Guide to DT2216 and its Negative Control (DT2216 NC): Structure, Function, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. DT2216, a selective BCL-XL degrader, has shown significant promise in preclinical and clinical studies for the treatment of various cancers.[1][2] A cornerstone of rigorous scientific investigation into such targeted agents is the use of appropriate negative controls to validate that the observed biological effects are a direct result of the intended mechanism of action. This guide provides an in-depth comparison of DT2216 and its indispensable negative control, DT2216 NC, focusing on their structural differences, the resulting functional consequences, and the experimental data that underscores the on-target activity of DT2216.

Introduction to DT2216: A BCL-XL Degrading PROTAC

DT2216 is a bifunctional small molecule designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[3][4] BCL-XL is frequently overexpressed in various cancers, where it plays a crucial role in promoting cell survival and resistance to conventional therapies.[5] DT2216 operates through the PROTAC mechanism, which involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins.[4]

The structure of DT2216 consists of three key components:

  • A BCL-XL binding moiety (derived from ABT-263, also known as navitoclax) that specifically recognizes and binds to the BCL-XL protein.[6][7]

  • A von Hippel-Lindau (VHL) E3 ubiquitin ligase binding moiety .[4][8]

  • A linker that chemically connects the BCL-XL binder and the VHL E3 ligase binder.[8]

By simultaneously binding to both BCL-XL and the VHL E3 ligase, DT2216 forms a ternary complex that brings the E3 ligase in close proximity to BCL-XL. This proximity facilitates the transfer of ubiquitin molecules to BCL-XL, tagging it for degradation by the proteasome.[3][4] A significant advantage of DT2216 is its reduced toxicity to platelets compared to traditional BCL-XL inhibitors like navitoclax. This is because platelets have minimal expression of the VHL E3 ligase, thus sparing them from the BCL-XL degradation activity of DT2216.[4][9]

The Critical Role and Structure of the Negative Control: DT2216 NC

To unequivocally demonstrate that the anti-cancer effects of DT2216 are a direct consequence of BCL-XL degradation mediated by the VHL E3 ligase, a meticulously designed negative control is essential. DT2216 NC serves this purpose.

The chemical structure of DT2216 NC is nearly identical to that of DT2216, with one critical modification. It contains the same BCL-XL binding moiety and the same linker. However, the VHL E3 ligase binding moiety in DT2216 NC is an inactive, hydroxylated version that is incapable of binding to the VHL E3 ligase.[6][10]

This subtle yet profound structural alteration renders DT2216 NC unable to form the crucial ternary complex between BCL-XL and the VHL E3 ligase. Consequently, it cannot induce the ubiquitination and subsequent degradation of BCL-XL. This makes DT2216 NC the ideal experimental control to differentiate the specific, on-target effects of DT2216 from any potential off-target or non-specific effects of the chemical scaffold.

Structural Comparison
FeatureDT2216DT2216 NC
BCL-XL Binding Moiety Present (ABT-263 derivative)Present (ABT-263 derivative)
Linker PresentPresent
E3 Ligase Binding Moiety Active VHL LigandInactive (hydroxylated) VHL Ligand
Ternary Complex Formation Yes (BCL-XL :: DT2216 :: VHL)No
BCL-XL Degradation YesNo

Comparative Experimental Data: Validating the Mechanism of Action

The differential activity of DT2216 and DT2216 NC has been demonstrated in numerous studies. Below are key experimental comparisons that highlight the on-target mechanism of DT2216.

BCL-XL Protein Degradation

A fundamental experiment to validate the mechanism of a PROTAC is to assess its ability to degrade the target protein. Western blot analysis is a standard technique used for this purpose.

Experimental Observation: Treatment of BCL-XL-dependent cancer cell lines, such as MOLT-4 (T-cell acute lymphoblastic leukemia), with DT2216 leads to a dose-dependent decrease in BCL-XL protein levels. In stark contrast, treatment with DT2216 NC, even at high concentrations, does not result in a reduction of BCL-XL levels.[10] This directly confirms that the degradation of BCL-XL is dependent on the recruitment of the VHL E3 ligase by the active ligand in DT2216.

Table 1: Comparative Effect on BCL-XL Protein Levels

TreatmentCell LineBCL-XL Protein LevelReference
DT2216MOLT-4Significantly Decreased[10]
DT2216 NCMOLT-4No Significant Change[10]
Cell Viability and Apoptosis Induction

The degradation of the anti-apoptotic protein BCL-XL is expected to induce programmed cell death (apoptosis) in cancer cells that are dependent on it for survival.

Experimental Observation: In BCL-XL-dependent cell lines, DT2216 treatment results in a significant reduction in cell viability and an increase in markers of apoptosis, such as cleaved caspase-3.[8][10] Conversely, DT2216 NC shows minimal to no effect on the viability of these cells.[10] This demonstrates that the cytotoxic effects of DT2216 are a direct result of BCL-XL degradation and the subsequent induction of apoptosis.

Table 2: Comparative Effect on Cell Viability

TreatmentCell LineCell ViabilityReference
DT2216MOLT-4Significantly Decreased[8][10]
DT2216 NCMOLT-4No Significant Change[10]

Visualizing the Mechanism and Experimental Workflow

Mechanism of Action of DT2216 vs. DT2216 NC

G cluster_0 DT2216 (Active) cluster_1 DT2216 NC (Inactive Control) DT2216 DT2216 BCLXL1 BCL-XL DT2216->BCLXL1 binds VHL1 VHL E3 Ligase DT2216->VHL1 binds Ternary1 Ternary Complex (BCL-XL :: DT2216 :: VHL) BCLXL1->Ternary1 VHL1->Ternary1 Ub_BCLXL Ubiquitinated BCL-XL Ternary1->Ub_BCLXL Ubiquitination Ub Ubiquitin Ub->Ternary1 recruited Proteasome1 Proteasome Ub_BCLXL->Proteasome1 targeted to Degradation1 BCL-XL Degradation & Apoptosis Proteasome1->Degradation1 DT2216NC DT2216 NC BCLXL2 BCL-XL DT2216NC->BCLXL2 binds VHL2 VHL E3 Ligase DT2216NC->VHL2 fails to bind NoTernary No Ternary Complex Formation BCLXL2->NoTernary VHL2->NoTernary NoDegradation No Degradation Cell Survival NoTernary->NoDegradation G start Start: Cancer Cell Line (e.g., MOLT-4) treatment Treatment Groups start->treatment dt2216 DT2216 treatment->dt2216 dt2216nc DT2216 NC treatment->dt2216nc vehicle Vehicle Control treatment->vehicle incubation Incubation (Specified Time & Concentration) dt2216->incubation dt2216nc->incubation vehicle->incubation analysis Downstream Analysis incubation->analysis wb Western Blot (BCL-XL levels) analysis->wb via Cell Viability Assay (e.g., MTS/CCK-8) analysis->via apop Apoptosis Assay (e.g., Caspase-3) analysis->apop result_wb Result: BCL-XL Degradation (DT2216 only) wb->result_wb result_via Result: Decreased Viability (DT2216 only) via->result_via result_apop Result: Apoptosis Induction (DT2216 only) apop->result_apop

Caption: Workflow for comparing DT2216 and DT2216 NC effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for comparing DT2216 and DT2216 NC. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., MOLT-4) in appropriate culture plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare stock solutions of DT2216 and DT2216 NC in a suitable solvent, such as DMSO. [11]3. Treatment: The following day, treat the cells with increasing concentrations of DT2216, DT2216 NC, or vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 16-72 hours) at 37°C in a humidified incubator with 5% CO2. [10]

Western Blot Analysis for BCL-XL Degradation
  • Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the BCL-XL signal to the loading control.

Cell Viability Assay (MTS/CCK-8)
  • Cell Seeding and Treatment: Seed cells in 96-well plates and treat with DT2216, DT2216 NC, or vehicle as described above.

  • Reagent Addition: At the end of the incubation period, add MTS or CCK-8 reagent to each well according to the manufacturer's instructions. [11]3. Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The use of a well-characterized negative control is paramount in the study of targeted therapeutics like PROTACs. DT2216 NC, with its single, functionally critical modification, provides an elegant and robust tool to confirm that the biological activity of DT2216 is a direct result of its intended mechanism: the VHL-mediated degradation of BCL-XL. The comparative experimental data consistently demonstrates the on-target specificity of DT2216, reinforcing its potential as a promising anti-cancer agent. For researchers in the field, understanding and utilizing such controls is fundamental to generating high-quality, reproducible, and mechanistically sound data.

References

  • ResearchGate. (n.d.). (A) Chemical structure of DT2216 for Bcl‐xL degradation containing... Retrieved from ResearchGate. [Link]

  • Jaiswal, A., et al. (2023). Resistance to the BCL-XL degrader DT2216 in T-cell acute lymphoblastic leukemia is rare and correlates with decreased BCL-XL proteolysis. Cancer Chemotherapy and Pharmacology, 91(1), 89-95. [Link]

  • National Cancer Institute. (n.d.). Definition of Bcl-XL proteolysis targeting chimera DT2216. NCI Drug Dictionary. Retrieved from cancer.gov. [Link]

  • Fibrolamellar Cancer Foundation. (2025, June 6). DT2216 clinical trial now open. Retrieved from fibrofighters.org. [Link]

  • Carebox Connect. (2024, October 1). Testing the Addition of an Anti-cancer Drug, DT2216, to the Usual Chemotherapy Treatment for Relapsed or Refractory Solid Tumors and Fibrolamellar Carcinoma. Retrieved from careboxhealth.com. [Link]

  • Dialectic Therapeutics. (n.d.). Dialectic Therapeutics. Retrieved from dialectictherapeutics.com. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Bcl-XL Proteolysis Targeting Chimera DT2216. Retrieved from cancer.gov. [Link]

  • ASH Publications. (2025, July 17). Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML. Blood. [Link]

  • Goel, S., et al. (2025, November 12). First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies. medRxiv. [Link]

  • ResearchGate. (n.d.). Chemical structure of DT2216 that recruits VHL E3 ligase for BCL-X L degradation... Retrieved from ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 1b Study of BCL-XL Degrader DT2216 in Combination With Weekly Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. Retrieved from clinicaltrials.gov. [Link]

  • He, Y., et al. (2020). DT2216-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 13(1), 95. [Link]

  • Khan, S., et al. (2019). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity. Nature Medicine, 25(12), 1938-1947. [Link]

  • He, Y., et al. (2020). DT2216-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 13(1), 95. [Link]

  • Fibrolamellar Cancer Foundation. (2025, April 18). Partnership with Dialectic Therapeutics enables launch of clinical trial. Retrieved from fibrofighters.org. [Link]

  • Patsnap Synapse. (2025, October 18). DT-2216 - Drug Targets, Indications, Patents. Retrieved from synapse.patsnap.com. [Link]

  • Zhang, X., et al. (2021). Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. Journal of Medicinal Chemistry, 64(14), 10349-10363. [Link]

  • Kumar, A., et al. (2024). Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL. Nature Communications, 15(1), 2742. [Link]

  • Jaiswal, A., et al. (2023). Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis. Cancer Chemotherapy and Pharmacology, 91(1), 89-95. [Link]

  • eScholarship.org. (2023, July 17). BCLXL PROTAC degrader DT2216 targets secondary plasma cell leukemia addicted to BCLXL for survival. Retrieved from escholarship.org. [Link]

Sources

A Guide to Validating DT2216 Specificity with VHL-Null Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, establishing the specificity of novel agents is paramount. This guide provides an in-depth comparison and experimental framework for validating the specificity of DT2216, a BCL-XL-targeting PROTAC (Proteolysis Targeting Chimera), using VHL-null cells. As a Senior Application Scientist, the aim is to equip you with the technical knowledge and practical insights to design and execute robust validation studies.

The Critical Role of Specificity in PROTAC Development

PROTACs are a revolutionary class of therapeutics that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2] DT2216, specifically, is a heterobifunctional molecule composed of a ligand that binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL-XL, offering a promising therapeutic strategy for various cancers that depend on this protein for survival.[5][6]

However, the efficacy and safety of any PROTAC, including DT2216, are critically dependent on its specificity. Off-target degradation can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, rigorous validation of on-target activity is a non-negotiable aspect of preclinical development.

Why VHL-Null Cells are the Gold Standard for DT2216 Specificity Validation

The mechanism of action of DT2216 is intrinsically linked to the presence of the VHL E3 ligase.[5][7] The VHL protein is a crucial component of a complex that targets proteins for degradation.[8][9] In the absence of VHL, DT2216 cannot form the necessary ternary complex (BCL-XL—DT2216—VHL), and therefore, cannot mediate the degradation of its target, BCL-XL.[10]

This dependency makes VHL-null cells the ideal negative control for validating the specificity of DT2216. By comparing the degradation of BCL-XL in a parental cell line that expresses VHL (VHL-proficient) with a counterpart that lacks VHL (VHL-null), we can unequivocally attribute the observed degradation to the VHL-dependent mechanism of DT2216.

Several well-characterized VHL-null human clear cell renal cell carcinoma (ccRCC) cell lines, such as 786-O and RCC4, are commercially available and widely used for this purpose.[11][12][13] Alternatively, CRISPR/Cas9-mediated gene editing can be employed to generate VHL-knockout cell lines from a parental line of interest, providing a genetically matched control.[14][15]

Experimental Design: A Comparative Workflow

A well-designed experiment to validate DT2216 specificity should directly compare its effects on BCL-XL levels in VHL-proficient and VHL-null cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep1 Culture VHL-Proficient (e.g., Parental Line) treat1 Treat with DT2216 (Dose-Response) prep1->treat1 treat2 Vehicle Control (e.g., DMSO) prep1->treat2 prep2 Culture VHL-Null (e.g., 786-O or CRISPR KO) prep2->treat1 prep2->treat2 analysis1 Cell Lysis & Protein Quantification treat1->analysis1 treat2->analysis1 analysis2 Western Blot for BCL-XL & Loading Control analysis1->analysis2 analysis3 Quantitative Mass Spectrometry (Optional) analysis1->analysis3 data1 Compare BCL-XL Degradation analysis2->data1 analysis3->data1 data2 Confirm VHL-Dependent Activity data1->data2

Caption: Experimental workflow for validating DT2216 specificity.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Line Selection:

    • VHL-Proficient: Choose a parental cell line relevant to the therapeutic indication of DT2216 (e.g., a T-cell lymphoma line like MOLT-4).[5]

    • VHL-Null: Utilize a commercially available VHL-null line like 786-O or generate a VHL-knockout from the parental line using CRISPR/Cas9.[16][17]

  • Cell Culture: Culture both cell lines under standard conditions recommended by the supplier.

  • Treatment:

    • Seed an equal number of cells for both cell lines.

    • Treat the cells with a range of DT2216 concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship.

    • Include a vehicle control (e.g., DMSO) for both cell lines.

    • Incubate the cells for a sufficient duration to observe protein degradation (e.g., 24-48 hours).[6]

Part 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[18][19]

    • Incubate on ice and then centrifuge to pellet cell debris.[20]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading in the subsequent analysis.

Part 3: Analysis of BCL-XL Degradation

Method 1: Western Blotting

Western blotting is a widely used and accessible technique for semi-quantitatively assessing protein levels.[20][21]

  • Sample Preparation: Mix the protein lysates with loading buffer and denature by heating.[21]

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BCL-XL.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative amount of BCL-XL in each sample.

Method 2: Quantitative Mass Spectrometry (MS)

For more precise and absolute quantification, targeted mass spectrometry can be employed.[22][23][24][25][26]

  • Sample Preparation: Digest the protein lysates into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to BCL-XL. This method can provide absolute quantification if stable isotope-labeled peptide standards are used.

Expected Results and Interpretation

The expected outcome of this comparative study is a clear demonstration of VHL-dependent BCL-XL degradation.

Cell LineTreatmentBCL-XL Degradation (%)
VHL-ProficientVehicle0
VHL-ProficientDT2216 (e.g., 1 µM)>90%
VHL-NullVehicle0
VHL-NullDT2216 (e.g., 1 µM)<10%

Interpretation:

  • VHL-Proficient Cells: A significant, dose-dependent decrease in BCL-XL levels upon DT2216 treatment is expected.[27][28]

  • VHL-Null Cells: Minimal to no degradation of BCL-XL should be observed, even at high concentrations of DT2216.

This differential response provides strong evidence that the degradation of BCL-XL by DT2216 is specifically mediated by the VHL E3 ligase.

Visualizing the Mechanism of Action

The following diagram illustrates the VHL-dependent mechanism of DT2216.

MoA cluster_proficient VHL-Proficient Cell cluster_null VHL-Null Cell DT2216 DT2216 BCLXL BCL-XL DT2216->BCLXL Binds VHL VHL E3 Ligase DT2216->VHL Recruits Ternary Ternary Complex (BCL-XL-DT2216-VHL) BCLXL->Ternary VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation BCL-XL Degradation Proteasome->Degradation DT2216_null DT2216 BCLXL_null BCL-XL DT2216_null->BCLXL_null Binds NoVHL No VHL E3 Ligase DT2216_null->NoVHL Cannot Recruit NoDegradation No BCL-XL Degradation BCLXL_null->NoDegradation

Caption: Mechanism of DT2216 in VHL-proficient vs. VHL-null cells.

Conclusion

The use of VHL-null cells provides a definitive and elegant method for validating the on-target specificity of the BCL-XL degrader, DT2216. By demonstrating a lack of activity in the absence of its cognate E3 ligase, researchers can build a strong case for the intended mechanism of action. This rigorous approach to specificity testing is essential for the continued development of safe and effective PROTAC therapeutics.

References

  • He, Y., et al. (2021). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology, 14(1), 1-16. [Link]

  • National Cancer Institute. (n.d.). Definition of Bcl-XL proteolysis targeting chimera DT2216. NCI Drug Dictionary. Retrieved from [Link]

  • MedlinePlus. (2012). VHL gene. MedlinePlus Genetics. Retrieved from [Link]

  • Paolillo, M., et al. (2023). PROTAC-mediated degradation of Bcl-xL potentiates target therapy in preclinical melanoma models. Journal of Experimental & Clinical Cancer Research, 42(1), 1-17. [Link]

  • Wikipedia. (2023, December 28). Von Hippel–Lindau tumor suppressor. In Wikipedia. Retrieved from [Link]

  • Gandhi, A. S., et al. (2023). Resistance to the BCL-XL degrader DT2216 in T-cell acute lymphoblastic leukemia is rare and correlates with decreased BCL-XL proteolysis. Cancer Chemotherapy and Pharmacology, 91(1), 89-95. [Link]

  • ResearchGate. (n.d.). The BCL-XL degradation by DT2216 is rapid and long lasting a,... [Image]. Retrieved from [Link]

  • Kaelin, W. G. (2018). The von Hippel–Lindau Tumor Suppressor Protein. Annual Review of Cancer Biology, 2, 115-131. [Link]

  • Zhang, X., et al. (2020). PROTACs are effective in addressing the platelet toxicity associated with BCL-X L inhibitors. Expert Opinion on Drug Discovery, 15(10), 1233-1245. [Link]

  • Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-926. [Link]

  • Cockman, M. E., et al. (2008). Role of the VHL (von Hippel–Lindau) gene in renal cancer: a multifunctional tumour suppressor. Biochemical Society Transactions, 36(3), 452-457. [Link]

  • Shon, M., et al. (2002). Von Hippel-Lindau Tumor Suppressor Protein Transforms Human Neuroblastoma Cells into Functional Neuron-like Cells. Cancer Research, 62(23), 6987-6992. Retrieved from [Link]

  • Koch, R., et al. (2019). DT2216, a BCL-XL Proteolysis Targeting Chimera (PROTAC), Is a Potent Anti T-Cell Lymphoma Agent That Does Not Induce Significant Thrombocytopenia. Blood, 134(Supplement_1), 4053. [Link]

  • Kelly, W. K., et al. (2025). First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies. Investigational New Drugs, 43(1), 1-10. [Link]

  • Patsnap. (2025). DT-2216. Synapse. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Quantitative proteomics. In Wikipedia. Retrieved from [Link]

  • Lee, H. (2007). Mass spectrometry-based quantitative proteomics. BMB reports, 40(3), 241-248. [Link]

  • Network of Cancer Research. (2020). DT2216 is a Selective PROTAC Degrader of BCL-XL. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • Current Protein & Peptide Science. (2020). Quantitative Mass Spectrometry. 21(0), 5. Retrieved from [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]

  • MDPI. (2023). VHL L169P Variant Does Not Alter Cellular Hypoxia Tension in Clear Cell Renal Cell Carcinoma. International Journal of Molecular Sciences, 24(18), 14194. [Link]

  • Harvard DASH. (n.d.). A Non-integrating Lentiviral Approach Overcomes Cas9-Induced Immune Rejection to Establish an Immunocompetent Metastatic Renal Cancer Model. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • The Biochemist. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • ResearchGate. (n.d.). 786–0 and RCC4 cell invasion. A) Representative images of 786–0 WT and... [Image]. Retrieved from [Link]

  • Hera BioLabs. (n.d.). 786-O renal cell carcinoma tumor model. Retrieved from [Link]

  • Frontiers. (2022). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Oncology, 12, 864585. [Link]

  • Journal of Biological Chemistry. (2019). VHL loss in renal cell carcinoma leads to up-regulation of CUB domain-containing protein 1 to stimulate PKCδ-driven migration. 294(10), 3585-3598. [Link]

  • Cell Chemical Biology. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. 29(3), 395-407.e9. [Link]

  • Scientific Reports. (2016). CRISPR-Mediated VHL Knockout Generates an Improved Model for Metastatic Renal Cell Carcinoma. 6, 29032. [Link]

  • Scientific Reports. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. 15(1), 1-12. [Link]

  • ResearchGate. (2016). (PDF) CRISPR-Mediated VHL Knockout Generates an Improved Model for Metastatic Renal Cell Carcinoma. Retrieved from [Link]

  • GeneMedi. (n.d.). GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Computational assessment of the binding modes of the first VHL-recruiting PROTACs designed for oncogenic KRasG12C. 47(32), 14353-14364. [Link]

  • ResearchGate. (n.d.). Design and in vivo evaluation of an orally bioavailable VHL-based... [Image]. Retrieved from [Link]

Sources

Comparative Guide: DT2216 vs. ABT-263 (Navitoclax) in Thrombocytopenia Management

[1]

Executive Summary

DT2216 represents a paradigm shift from the occupancy-driven inhibition of ABT-263 (Navitoclax) to event-driven protein degradation (PROTAC). While ABT-263 is a potent Bcl-2/Bcl-xL inhibitor, its clinical utility is severely hampered by on-target thrombocytopenia, as platelets rely exclusively on Bcl-xL for survival.[1]

DT2216 circumvents this toxicity not by changing the target, but by exploiting the differential expression of the VHL E3 ligase .[2] Because human platelets express negligible levels of VHL, they are unable to mediate the ubiquitination required for DT2216-induced degradation. Consequently, DT2216 maintains potent anti-tumor activity (often superior to ABT-263) while significantly sparing platelet viability.[3][4][5]

Mechanistic Divergence: The VHL "Safety Valve"

The core differentiator lies in the mechanism of action (MOA). ABT-263 functions as a high-affinity inhibitor that sequesters Bcl-xL, preventing it from binding pro-apoptotic factors (BAX/BAK). This occurs in all cells expressing Bcl-xL, including platelets.

DT2216 is a PROTAC (Proteolysis Targeting Chimera) that conjugates the ABT-263 warhead to a VHL ligand.[3][4][6] For DT2216 to work, it requires the formation of a ternary complex: Target (Bcl-xL) + Drug (DT2216) + E3 Ligase (VHL) .[3]

Mechanism of Action Diagram

Gcluster_0Tumor Cell (High VHL Expression)cluster_1Platelet (Minimal VHL Expression)T_DT2216DT2216 EntryT_ComplexTernary Complex(Bcl-xL + DT2216 + VHL)T_DT2216->T_ComplexRecruits VHLT_UbPoly-UbiquitinationT_Complex->T_UbT_DegProteasomal Degradationof Bcl-xLT_Ub->T_DegT_ApopApoptosis InitiatedT_Deg->T_ApopP_DT2216DT2216 EntryP_FailNo VHL RecruitmentP_DT2216->P_FailVHL AbsentP_StableBcl-xL Remains StableP_Fail->P_StableP_SurvivalPlatelet SurvivalP_Stable->P_Survival

Caption: Differential processing of DT2216 in tumor cells vs. platelets based on VHL E3 ligase availability.

Performance Comparison: Efficacy vs. Toxicity[4][5][8]

The following data synthesizes results from key comparative studies, specifically highlighting the "therapeutic window" expansion provided by DT2216.

Table 1: In Vitro Potency & Toxicity
MetricABT-263 (Navitoclax)DT2216 (PROTAC)Interpretation
Target Bcl-2 / Bcl-xL (Dual Inhibitor)Bcl-xL (Selective Degrader)DT2216 reduces off-target Bcl-2 inhibition.
Tumor Potency (MOLT-4 EC50) 191 nM52 nMDT2216 is ~4x more potent in killing T-ALL cells.[4]
Platelet Toxicity (EC50) ~237 nM> 3,000 nM (3 µM)Critical: DT2216 spares platelets at therapeutic doses.
Platelet Viability (3h) Rapid drop (<50% viability)No significant dropABT-263 induces rapid apoptosis; DT2216 does not.
Table 2: In Vivo Thrombocytopenia (Murine Models)

Data derived from single-dose and multi-dose escalation studies.

ParameterABT-263 TreatmentDT2216 Treatment
Dose Regimen 50 mg/kg (Daily, PO)15 mg/kg (Weekly, IP)
Platelet Count Reduction ~73% drop (Severe Thrombocytopenia)~16% drop (Mild/Negligible)
Recovery Time Slow recovery post-cessationRapid recovery; transient nadir
Tumor Suppression ModerateSignificant / Complete Regression

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Platelet Cytotoxicity Assay

Objective: To quantify the platelet-sparing effect of DT2216 compared to ABT-263.

Critical Insight: Standard 72h cytotoxicity assays used for tumor cells are inappropriate for platelets, which have a short ex vivo lifespan. You must use a 3h vs. 24h time-course to distinguish between direct inhibition (ABT-263) and degradation-dependent toxicity (DT2216).

  • Platelet Isolation:

    • Collect whole blood in ACD (Acid Citrate Dextrose) tubes to prevent coagulation.

    • Centrifuge at 200 x g for 20 min (no brake) to harvest Platelet Rich Plasma (PRP).

    • Add 1 µM Prostaglandin E1 (PGE1) to prevent activation during handling.

    • Centrifuge PRP at 1000 x g for 10 min to pellet platelets; resuspend in Tyrode’s buffer.

  • Treatment:

    • Seed platelets (2 x 10^7/mL) in 96-well plates.

    • Treat with serial dilutions (10 nM – 10 µM) of ABT-263 and DT2216.

    • Controls: Vehicle (DMSO) and Thrombin (positive control for activation/aggregation, though here we focus on viability).

  • Readout (Dual Time-Point):

    • T=3 Hours: Assess viability using CellTiter-Glo (ATP quantification). ABT-263 will show potent toxicity here. DT2216 should show minimal effect.

    • T=24 Hours: Re-assess. DT2216 may show slight toxicity at high concentrations (>3 µM) due to weak binding affinity retention, but significantly less than ABT-263.[3]

  • Validation:

    • Perform Western Blot on lysates for Caspase-3 cleavage . ABT-263 treatment should induce robust Caspase-3 cleavage; DT2216 should not.

Protocol B: VHL-Dependency Validation (Mechanism Check)

Objective: To prove that DT2216 efficacy is dependent on VHL levels.

  • Cell Selection:

    • Positive Control: MOLT-4 or RS4;11 (High VHL).

    • Negative Control: Platelets (Low VHL) or VHL-deficient renal carcinoma line (e.g., 786-O).

  • Treatment:

    • Treat both cell types with DT2216 (100 nM) for 16 hours.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Blot for Bcl-xL , VHL , and GAPDH (loading control).

  • Expected Outcome:

    • High VHL cells: Near-complete disappearance of Bcl-xL band.

    • Low VHL cells (Platelets): Bcl-xL band remains intact (comparable to DMSO).

Experimental Workflow Diagram

ExperimentBloodWhole Blood(ACD Tubes)PRPPlatelet RichPlasmaBlood->PRP200xg, 20mWashedWashed Platelets(Tyrode's Buffer)PRP->Washed1000xg, 10m+PGE1TreatDrug Treatment(0-10 µM)Washed->TreatAssay3h3h Viability(ABT-263 Toxicity)Treat->Assay3hAssay24h24h Viability(DT2216 Safety Check)Treat->Assay24hWBWestern Blot(Bcl-xL / Caspase-3)Treat->WB

Caption: Workflow for isolating platelets and assessing differential toxicity kinetics.

References

  • Khan, S., et al. (2019). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.[7] Nature Medicine.[2]

  • He, Y., et al. (2020). DT2216: A Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas.[1][5] Journal of Hematology & Oncology.

  • Sakamoto, K.M., et al. (2010). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. PNAS.

  • Thijssen, R., et al. (2020). Platelet toxicity of Bcl-xL inhibitors.[3][4] Blood.[8][5][9][10]

  • ClinicalTrials.gov. Study of DT2216 in Patients With Advanced Malignancies. Identifier: NCT04886622.[8][2][7]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of DT2216 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a pioneering PROTAC (Proteolysis-Targeting Chimera), DT2216 HCl represents a significant advancement in targeted protein degradation, specifically inducing the degradation of the BCL-XL protein.[1][2][3][4] This mechanism of action, which hijacks the cell's ubiquitin-proteasome system, underpins its potential as a potent therapeutic agent in oncology research.[5][6][7] However, the very potency that makes DT2216 a valuable research tool necessitates a rigorous and informed approach to its handling and disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment while maintaining regulatory compliance.

The core principle of this guide is risk mitigation through understanding. This compound is not merely a chemical reagent; it is a biologically active, cytotoxic compound.[1][2] Its disposal protocols are therefore governed by regulations for both hazardous chemical waste and cytotoxic agents.

Part 1: Hazard Profile and Risk Assessment of this compound

A thorough understanding of the hazards associated with this compound is the foundation of safe disposal. The primary risks stem from its chemical properties and its biological mechanism of action.

Chemical Identity and GHS Classification: DT2216 is a complex molecule designed to be cytotoxic to BCL-XL-dependent cancer cells.[3][8][9] The hydrochloride (HCl) salt form can contribute to its corrosivity. The Safety Data Sheet (SDS) provides a formal hazard classification, which must be understood by all personnel.[10]

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data synthesized from the MedChemExpress Safety Data Sheet for DT2216.[10]

The Causality Behind the Hazard: The cytotoxicity of DT2216 is not a generic toxic effect; it is a highly specific, targeted biological action. As a PROTAC, it induces apoptosis (programmed cell death) in susceptible cells.[3][9] Inadvertent exposure could pose a health risk to laboratory personnel. Therefore, all waste contaminated with this compound, regardless of concentration, must be presumed to be biologically active and handled as cytotoxic waste.[11][12][13][14]

Part 2: Personnel Protection and Engineering Controls

Before any disposal procedure begins, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation of waste containing this compound, including weighing the solid compound, preparing solutions, or consolidating waste, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[15][16] This is a non-negotiable control to prevent the inhalation of aerosols or fine powders.[10]

Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. Personnel must use equipment rated for handling hazardous and cytotoxic drugs.[17]

PPE Item Specification Rationale for Use
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin absorption.[18] The outer glove is removed and discarded immediately after handling, containing contamination.
Lab Coat/Gown Disposable, solid-front gown with knit cuffs.Protects personal clothing and skin from contamination. The disposable nature prevents cross-contamination of other lab areas.[18]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of liquid waste or accidental aerosol generation.[10][18]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of aerosolization outside of a primary engineering control (e.g., during a large spill cleanup).[18]

Part 3: Waste Stream Identification and Segregation

Proper disposal begins with correct segregation at the point of generation. Mixing different waste streams can create chemical hazards and violate disposal regulations. Laboratory personnel are responsible for treating all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by safety officers.[19]

WasteSegregation cluster_types Is the waste... cluster_containers Place in appropriate container: Waste This compound Waste Generated IsSharp A Sharp? Waste->IsSharp IsLiquid Liquid? IsSharp->IsLiquid No SharpsContainer Cytotoxic Sharps Container (Puncture-proof, Labeled) IsSharp->SharpsContainer Yes IsSolid Solid (Non-Sharp)? IsLiquid->IsSolid No LiquidContainer Hazardous Liquid Waste Container (Sealed, Compatible, Labeled) IsLiquid->LiquidContainer Yes IsUnused Unused/Pure Chemical? IsSolid->IsUnused No SolidContainer Cytotoxic Solid Waste Container (Labeled, Leak-proof) IsSolid->SolidContainer Yes AcuteContainer Acute Hazardous Waste Container (Original or compatible container, clearly labeled) IsUnused->AcuteContainer Yes

Caption: Decision workflow for segregating this compound waste.

Waste Stream Description Container Type Labeling Requirements
Acute Hazardous Waste Unused or expired pure this compound powder.Original container or a compatible, sealed container."Hazardous Waste", "Acute Hazardous Waste", "this compound", Hazard Pictograms.[19][20][21]
Contaminated Liquid Waste Solutions containing this compound (e.g., from assays, cell culture media, stock solutions in DMSO/DMF).Sealable, chemically compatible container (e.g., HDPE or glass). Must have secondary containment.[19][20]"Hazardous Waste", "Cytotoxic Waste", list all chemical constituents (e.g., "this compound, DMSO, Water"), Hazard Pictograms.[22]
Contaminated Solid Waste Non-sharp items contaminated with this compound: gloves, gowns, pipette tips, vials, culture flasks, bench paper.Designated cytotoxic waste container, often a purple pail or a container lined with a thick, labeled plastic bag.[23][24]"Cytotoxic Waste", Biohazard symbol if applicable.[24]
Contaminated Sharps Waste Needles, syringes, glass Pasteur pipettes, or any item that can puncture skin contaminated with this compound.Puncture-proof sharps container specifically designated for cytotoxic waste.[24]"Cytotoxic Sharps", Biohazard symbol if applicable.[24]

Part 4: Step-by-Step Disposal Protocols

Follow these protocols precisely. All steps must be performed inside a chemical fume hood or BSC while wearing the appropriate PPE.

Protocol 4.1: Disposal of Contaminated Liquid Waste

  • Select Container: Obtain a designated hazardous liquid waste container that is chemically compatible with the waste stream (e.g., a glass bottle for organic solvents, an HDPE jug for aqueous waste).

  • Labeling: Ensure the container is clearly labeled with a "Hazardous Waste" tag before any waste is added.[19] Fill in the generator's name, lab location, and all chemical constituents.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.

  • Sealing: Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when adding waste.[19]

  • Storage: Place the container in a designated secondary containment bin within the laboratory's Satellite Accumulation Area (SAA).[21] Segregate from incompatible chemicals like strong bases or oxidizers.[20]

Protocol 4.2: Disposal of Contaminated Solid Waste

  • Container Placement: Place the designated cytotoxic solid waste container near the point of generation before work begins.

  • Waste Deposition: At the end of a procedure, or as they become contaminated, place all solid waste items (gloves, pipette tips, etc.) directly into the container.

  • PPE Removal: When doffing PPE, roll contaminated surfaces inward to minimize exposure. The final pair of gloves should be removed and placed in the container before leaving the work area.[16]

  • Container Closure: Once the container is full (do not overfill), securely seal it.

Protocol 4.3: Disposal of Contaminated Sharps

  • Container Placement: The cytotoxic sharps container must be within arm's reach of the work area to prevent accidental punctures.

  • Immediate Disposal: Dispose of contaminated sharps immediately after use. Do not recap, bend, or break needles.

  • Container Closure: Once the container is full to the indicated line, lock the lid securely.

Part 5: Emergency Spill Management

Accidents can happen. A prepared and rapid response is critical to mitigating exposure.

SpillResponse Spill Spill Occurs! Alert Alert others in the area. Isolate the spill zone. Spill->Alert Assess Assess spill size & personal exposure. Remove contaminated clothing. Alert->Assess SmallSpill Small Spill (<5 mL or 5 g) Assess->SmallSpill Small LargeSpill Large Spill (>5 mL or 5 g) Assess->LargeSpill Large PPE Don full PPE from Cytotoxic Spill Kit. SmallSpill->PPE Evacuate Evacuate the area. Contact EHS immediately. LargeSpill->Evacuate Contain Contain the spill with absorbent pads from the kit. PPE->Contain Clean Clean the area. (Work from outside in). Contain->Clean Dispose Dispose of all cleanup materials as Cytotoxic Solid Waste. Clean->Dispose Report Report the incident to EHS. Dispose->Report

Caption: Emergency workflow for responding to a this compound spill.

Spill Cleanup Protocol (Small Spill <5 mL or 5 g): [24]

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area.

  • Don PPE: Obtain the laboratory's cytotoxic spill kit and don all required PPE, including double gloves, a disposable gown, and eye/face protection.[18]

  • Containment: Cover the spill with absorbent pads from the kit, working from the outside of the spill inward.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glass (using a scoop, never hands) and place them into the designated cytotoxic solid waste container.[18]

  • Decontaminate: Clean the spill surface with a detergent solution, followed by a rinse with water.[16] All cleaning materials must also be disposed of as cytotoxic waste.

  • Doff PPE: Remove all PPE and dispose of it as cytotoxic solid waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area immediately and contact your EHS emergency line. Do not attempt to clean it up yourself.

Part 6: Waste Accumulation and Final Disposal

All generated waste must be managed according to institutional and national regulations, such as those from the Environmental Protection Agency (EPA).[20][25]

  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation.[21][22]

  • Labeling: Every waste container must be labeled with the words "Hazardous Waste" and an indication of its hazards.[21][22]

  • Pickup and Disposal: Once containers are full, or if waste needs to be removed from the lab, a request must be submitted to your institution's EHS department or licensed hazardous waste contractor.[19] Do not move hazardous waste between laboratories or off-site yourself.[21][22]

  • Method of Destruction: The only approved method for the final disposal of cytotoxic waste is high-temperature incineration at an EPA-licensed facility.[23] This process ensures the complete and irreversible destruction of the hazardous compound.

By adhering to these procedures, you contribute to a culture of safety, ensuring that the innovative potential of compounds like this compound is not overshadowed by avoidable risks to personnel or the environment.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
  • American Journal of Health-System Pharmacy. (1985). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Oxford Academic.
  • Al-Rawi, S., et al. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
  • Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Safety & Risk Services. (2021, September 15). Cytotoxic Substances – Waste Management.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cayman Chemical. (n.d.). DT2216 (CAS Number: 2365172-42-3).
  • WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste.
  • MedchemExpress.com. (2025, March 28). Safety Data Sheet.
  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?.
  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas. Journal of Hematology & Oncology.
  • EPA. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • MedchemExpress.com. (n.d.). DT2216 | PROTAC BCL-XL Degrader.
  • The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications.
  • Selleck Chemicals. (2024, May 22). DT2216 | BCL-XL PROTAC Degrader | CAS 2365172-42-3.
  • Frontiers. (2023, July 17). BCLXL PROTAC degrader DT2216 targets secondary plasma cell leukemia addicted to BCLXL for survival.
  • Aktuelles aus der Goethe-Universität Frankfurt. (2025, November 3). PROTACs: “Disposal” as Therapy.
  • Promega Connections. (2022, March 23). PROTACs: Just the FAQs.
  • BroadPharm. (n.d.). DT2216, 2365172-42-3.
  • o2h group. (2024, January 11). Empowering Targeted Protein Degradation with PROTAC Services.
  • Sygnature Discovery. (n.d.). 5 things you should know about PROTACs.
  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling DT2216 HCl

Author: BenchChem Technical Support Team. Date: February 2026

As a novel and potent BCL-XL PROTAC (Proteolysis Targeting Chimera) degrader, DT2216 is at the forefront of targeted protein degradation research.[1][2][3][4] Its hydrochloride salt form, DT2216 HCl, while crucial for its therapeutic potential, necessitates a robust and well-understood safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[5] Given its mechanism of action—hijacking the cell's natural waste disposal system to eliminate the BCL-XL protein—it should be handled as a potent, biologically active compound.[3][6] The "HCl" component also means it is a corrosive acidic salt. Therefore, a multi-faceted approach to personal protective equipment (PPE) is paramount.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE should not be a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific procedures you are performing. For instance, weighing the powdered form of this compound presents a higher risk of inhalation than handling a dilute solution.

Essential Personal Protective Equipment for Handling this compound

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The outer glove provides primary protection against chemical splashes, while the inner glove offers a secondary barrier in case of a breach. Nitrile and neoprene offer good resistance to acids and are generally recommended for handling cytotoxic compounds.[7]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.
Body Protection A disposable, fluid-resistant lab coat or gown with long sleeves and tight cuffs.This prevents skin contact with the compound and is easily removed and disposed of in case of contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.This is crucial when handling the powdered form of this compound or when working with solutions in a poorly ventilated area to prevent inhalation of airborne particles or vapors.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.

  • Gown/Lab Coat: Put on your disposable lab coat or gown, ensuring it is fully buttoned or tied.

  • Respiratory Protection: If required, put on your respirator. Perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Put on your first pair of gloves (inner layer). Then, put on your second pair of gloves (outer layer), ensuring the cuffs of the outer gloves go over the cuffs of your gown.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated cytotoxic waste container.

  • Gown/Lab Coat and Inner Gloves: Remove your gown and inner gloves together, rolling the gown away from your body and turning it inside out. The inner gloves should come off with the gown. Dispose of them immediately in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove your face shield, followed by your goggles. Clean and disinfect them according to your institution's protocol.

  • Respiratory Protection: If you are wearing a respirator, remove it last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal procedures.

Handling this compound
  • Designated Area: All work with this compound, especially the powdered form, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance with a draft shield inside the fume hood.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing. As this compound is an acidic salt, be aware of potential exothermic reactions when dissolving in certain solvents.

Disposal of this compound Waste

Due to its cytotoxic potential, all waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weigh paper, and other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour any this compound waste down the drain.

  • Sharps: Any needles or other sharps used in handling this compound should be disposed of in a designated cytotoxic sharps container.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Personal Exposure
  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Management
  • Alert Others: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover the spill with damp absorbent material to avoid creating dust.

  • Clean-up: Use a cytotoxic spill kit to clean the area, working from the outside of the spill inwards.

  • Disposal: All materials used for clean-up must be disposed of as cytotoxic waste.

  • Decontamination: Thoroughly decontaminate the area of the spill with an appropriate cleaning solution, followed by a rinse with water.

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Conduct Risk Assessment Gather_PPE 2. Gather Appropriate PPE Risk_Assessment->Gather_PPE Determines PPE level Don_PPE 3. Don PPE Correctly Gather_PPE->Don_PPE Weigh_Powder 4. Weigh Powder Don_PPE->Weigh_Powder Prepare_Solution 5. Prepare Solution Weigh_Powder->Prepare_Solution Segregate_Waste 6. Segregate Cytotoxic Waste Prepare_Solution->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Decontaminate_Area 8. Decontaminate Work Area Doff_PPE->Decontaminate_Area

Caption: Workflow for Safe Handling of this compound.

Logical Relationships in PPE Selection

The choice of each PPE component is directly linked to the specific hazards posed by this compound.

PPELogic cluster_hazards Hazards of this compound cluster_ppe Required PPE Hazard_Chem Chemical Irritant (Skin & Eyes) PPE_Gloves Double Nitrile/ Neoprene Gloves Hazard_Chem->PPE_Gloves PPE_Goggles Chemical Splash Goggles & Face Shield Hazard_Chem->PPE_Goggles Hazard_Bio Potent Biologically Active Compound Hazard_Bio->PPE_Gloves PPE_Gown Disposable Gown Hazard_Bio->PPE_Gown Hazard_Inhale Inhalation Hazard (Powder/Aerosol) PPE_Respirator Respirator Hazard_Inhale->PPE_Respirator Hazard_Acid Corrosive HCl Salt Hazard_Acid->PPE_Gloves Hazard_Acid->PPE_Goggles

Caption: Relationship between this compound Hazards and PPE Selection.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • MedChemExpress. (2025, March 28). Safety Data Sheet: DT2216.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. (OSHA Instruction PUB 8-1.1).
  • Nova Scotia Health Authority. (2021, January 12). Cytotoxic Drug Spill Clean-Up/Exposure. (Policy CAN-ST-015).
  • Canterbury District Health Board. (2019, January). Safe Handling and Waste Management of Cytotoxic Drugs. (NU10.35).
  • NHS Greater Glasgow and Clyde. (2025, June 30). Spillage procedures for chemotherapy.
  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
  • WorkSafe Queensland. (2017, February 15). Guide for handling cytotoxic drugs and related waste.
  • Medicom. Chemical Resistance Reference Chart.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • LLG Labware. Chemical resistance LLG-Gloves Nitrile.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • SHIELD Scientific. Glove Selection Guide: Select the Right Glove for Personal Protection.
  • Duke University Chemistry. Safety Manual.
  • Showa Best Glove. CHEMICAL GLOVE RESISTANCE GUIDE.
  • CSIR-CECRI. (2022, September 15). LAB SAFETY MANUAL.
  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
  • University of California, Berkeley. Chemical Resistance of Gloves – Quick guide.
  • Memorial University of Newfoundland. LABORATORY SAFETY MANUAL.
  • Canadian Agency for Drugs and Technologies in Health. (2012). Safe handling of cytotoxics: guideline recommendations.
  • The City University of New York. laboratory safety manual.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • Duke University Occupational & Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
  • ResearchGate. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
  • BenchSci. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.
  • Bristol Myers Squibb. (2026, January 28). Protein degradation resources.
  • National Center for Biotechnology Information. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DT2216 HCl
Reactant of Route 2
Reactant of Route 2
DT2216 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.